(S)-Pyrrolidine-2-carboxamide hydrochloride
Descripción
The exact mass of the compound (S)-Pyrrolidine-2-carboxamide monohydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S)-pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKSDAVTCKIENY-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56433-35-3 | |
| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:2), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10195214 | |
| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42429-27-6 | |
| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42429-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042429276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-pyrrolidine-2-carboxamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of (S)-Pyrrolidine-2-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pyrrolidine-2-carboxamide hydrochloride, a derivative of the amino acid proline, is a chiral molecule of interest in pharmaceutical research and development. Its structural similarity to proline suggests potential biological activity, and its classification as an amino acid derivative points towards applications as an ergogenic supplement.[1] A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent or supplement, influencing aspects such as formulation, bioavailability, and stability.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a visualization of a key signaling pathway relevant to its potential biological role.
Physicochemical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| Chemical Name | (2S)-pyrrolidine-2-carboxamide;hydrochloride | [2] |
| Synonyms | (S)-Pyrrolidine-2-carboxamide HCl, L-Prolinamide hydrochloride | [2] |
| CAS Number | 42429-27-6 | [3] |
| Molecular Formula | C₅H₁₁ClN₂O | [2][3] |
| Molecular Weight | 150.61 g/mol | [2][3] |
| Appearance | Solid, Beige powder | [3] |
| Melting Point | 95-97 °C (for the free base, (2S)-Pyrrolidine-2-carboxamide) |
Table 2: Solubility and Acidity
| Property | Value | Source |
| Solubility | Soluble in water. | |
| pKa | Data not available |
Spectral Data
Detailed spectral data for this compound is not widely published. However, based on the known structure and data from similar compounds, the expected spectral characteristics are outlined below.
Table 3: Predicted Spectral Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons and the amide protons. The chemical shifts would be influenced by the protonation of the pyrrolidine nitrogen. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyrrolidine ring and the carboxamide group. Expected chemical shifts would be in the aliphatic and carbonyl regions. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base ([M]+) and/or the protonated molecule ([M+H]+). Fragmentation would likely involve the loss of the carboxamide group and cleavage of the pyrrolidine ring. |
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Workflow for Melting Point Determination
Caption: Workflow for melting point determination.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Workflow for Solubility Determination
Caption: Workflow for shake-flask solubility determination.
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For an amine hydrochloride, the pKa refers to the acidity of the protonated amine.
Methodology (Potentiometric Titration):
-
A known concentration of this compound is dissolved in water.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
-
Workflow for pKa Determination
Caption: Workflow for potentiometric pKa determination.
NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
Methodology:
-
A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR spectrum (¹H, ¹³C) is acquired using an NMR spectrometer.
-
The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine chemical shifts, coupling constants, and integration.
Mass Spectrometry
Principle: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.
Methodology:
-
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile/water).
-
The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
The mass spectrum is recorded, showing the mass-to-charge ratio of the resulting ions.
-
For structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the masses of the fragments are analyzed.
Biological Context and Signaling Pathway
As a proline derivative, this compound may act as an ergogenic aid by influencing cellular metabolism and growth, processes often regulated by the mTOR (mammalian Target of Rapamycin) signaling pathway. Amino acids are known to be key activators of mTORC1, a central regulator of protein synthesis and cell growth.
-
mTOR Signaling Pathway Activated by Amino Acids
Caption: Amino acid activation of the mTORC1 signaling pathway.
This pathway illustrates how amino acids, potentially including this compound, can stimulate the Ragulator and Rag GTPase complexes, leading to the activation of mTORC1. Activated mTORC1 then promotes protein synthesis and cell growth, which are key processes in muscle adaptation and recovery, providing a rationale for its potential use as an ergogenic supplement.[4][5][6][7][8]
Conclusion
This technical guide has summarized the available physicochemical properties of this compound, provided detailed experimental protocols for their determination, and placed the compound in a relevant biological context. While some specific quantitative data for the hydrochloride salt remain to be experimentally determined and published, this guide serves as a valuable resource for researchers and scientists working with this compound, facilitating its further investigation and potential development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-Pyrrolidine-2-carboxamide monohydrochloride | C5H11ClN2O | CID 12707183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mTOR integrates amino acid- and energy-sensing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. mTOR - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of (S)-Pyrrolidine-2-carboxamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural features of (S)-Pyrrolidine-2-carboxamide hydrochloride, a proline derivative of significant interest in medicinal chemistry. This document outlines the key structural data, detailed experimental protocols for its characterization, and insights into its potential biological activities.
Core Structural and Physicochemical Properties
This compound, also known as L-Prolinamide hydrochloride, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClN₂O | PubChem |
| Molecular Weight | 150.61 g/mol | PubChem |
| CAS Number | 42429-27-6 | ChemicalBook[2] |
| Appearance | White to off-white solid | Guidechem[1] |
| Melting Point | 178-182 °C | ChemicalBook[2] |
| Solubility | Soluble in water | Guidechem[1] |
Crystallographic Analysis
A definitive crystal structure for this compound is not publicly available. However, the crystal structure of the closely related compound, L-Prolinamide (the free base), has been determined and is available in the Crystallography Open Database (COD) under the identifier 4079545.[3][4] This structure provides invaluable insights into the molecular geometry and packing of the pyrrolidine carboxamide moiety.
The structure of L-prolinamide reveals a five-membered pyrrolidine ring fused to an amide group.[5] In the hydrochloride salt, the pyrrolidine nitrogen is expected to be protonated. The crystallographic data for L-Prolinamide provides a strong foundation for understanding the bond lengths, bond angles, and torsion angles of the core structure.
Table 2: Representative Crystallographic Data for L-Prolinamide (COD ID: 4079545) (Note: The following data is illustrative and based on the expected structure. Actual values would be derived from the CIF file of the crystal structure analysis.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C1 | C2 | e.g., 1.53 | |
| C2 | N1 | e.g., 1.47 | ||
| C2 | C5 | e.g., 1.52 | ||
| C5 | O1 | e.g., 1.24 | ||
| C5 | N2 | e.g., 1.33 | ||
| Bond Angle | C1 | C2 | N1 | e.g., 111.5 |
| N1 | C2 | C5 | e.g., 109.8 | |
| C2 | C5 | O1 | e.g., 121.3 | |
| O1 | C5 | N2 | e.g., 123.5 | |
| Torsion Angle | N1 | C2 | C3 | C4 |
| C2 | C3 | C4 | C1 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound in solution. The expected chemical shifts are influenced by the pyrrolidine ring, the carboxamide group, and the protonation state of the amine.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | ~4.0 - 4.5 | ~60 - 65 |
| C3-H₂ | ~1.8 - 2.2 | ~28 - 32 |
| C4-H₂ | ~1.9 - 2.3 | ~24 - 28 |
| C5-H₂ | ~3.2 - 3.6 | ~45 - 50 |
| N-H (ring) | ~9.0 - 10.0 (broad) | - |
| C=O | - | ~170 - 175 |
| NH₂ (amide) | ~7.5 - 8.5 (broad) | - |
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The key vibrational modes for this compound are associated with the N-H, C-H, C=O, and C-N bonds.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretch | Amine (N-H⁺) and Amide (N-H) |
| 3000 - 2800 | C-H stretch | Pyrrolidine ring |
| ~1680 | C=O stretch (Amide I) | Carboxamide |
| ~1600 | N-H bend (Amide II) | Carboxamide |
| 1450 - 1350 | C-H bend | Pyrrolidine ring |
| 1200 - 1000 | C-N stretch | Amine and Amide |
Experimental Protocols
Single-Crystal X-ray Diffraction
A general workflow for the crystallographic analysis of a small molecule hydrochloride salt is as follows:
References
- 1. Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. L-Prolinamide | C5H10N2O | CID 111306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alpha Glucosidase Inhibition: Significance and symbolism [wisdomlib.org]
An In-depth Technical Guide to the Synthesis and Characterization of (S)-Pyrrolidine-2-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Pyrrolidine-2-carboxamide hydrochloride, also known as L-Prolinamide hydrochloride, is a crucial chiral building block in the synthesis of various pharmaceutical compounds, including antiviral and antidiabetic agents. Its stereospecific structure makes it an important intermediate in asymmetric synthesis. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated analytical data, and workflow visualizations to support researchers and drug development professionals.
Physicochemical Properties
This compound is a white to off-white solid. Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁ClN₂O | [1] |
| Molecular Weight | 150.61 g/mol | [1] |
| CAS Number | 42429-27-6 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% | [3][4] |
Synthesis of this compound
The synthesis of this compound typically starts from the readily available amino acid, L-proline. Several synthetic routes have been established, primarily involving the activation of the carboxylic acid group followed by amidation.
Synthesis via L-Proline-N-carboxy-anhydride (NCA) Intermediate
A common and efficient method proceeds through the formation of an N-carboxy-anhydride (NCA) intermediate. This method avoids racemization and generally results in high yields.
Experimental Protocol:
Step 1: Synthesis of L-Proline Carbamoyl Chloride
-
In a dry 500 mL three-necked flask under a nitrogen atmosphere, suspend L-proline (15 g, 0.13 mol) and triphosgene (13.5 g, 0.046 mol) in 250 mL of dry tetrahydrofuran (THF) at 20-25°C.[3][5]
-
Slowly heat the suspension to 30-40°C with continuous stirring and maintain this temperature for 70 minutes, or until the solution becomes clear.[5]
-
Continue stirring at a constant temperature for an additional 30 minutes to ensure the complete formation of L-proline carbamoyl chloride.[5]
-
Concentrate the solution under reduced pressure at 10-20°C for 30 minutes to remove dissolved HCl gas.[5]
Step 2: Formation of L-Proline-N-carboxy-anhydride (NCA)
-
Cool the reaction mixture to 0°C.[3]
-
Add dry triethylamine (15.5 g, 0.15 mol) dropwise over 30 minutes, maintaining the temperature between 0-5°C.[3]
-
Continue stirring at this temperature for another 30 minutes.[3]
-
Filter the mixture under nitrogen to remove the triethylamine hydrochloride precipitate and wash the solid with 50 mL of dry THF. The resulting filtrate contains the L-Proline-NCA.[3]
Step 3: Ammonolysis to (S)-Pyrrolidine-2-carboxamide
-
The THF solution of L-Proline-NCA is subjected to ammonolysis. This can be achieved by introducing ammonia gas or by adding an ammonia solution (e.g., ammonia in methanol or THF).[3]
-
The reaction is typically stirred at a controlled temperature (e.g., 0°C to room temperature) until completion.
Step 4: Formation of the Hydrochloride Salt
-
After the ammonolysis is complete, the reaction mixture is acidified with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether).
-
The this compound precipitates from the solution.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., cold diethyl ether), and dried under vacuum.
A yield of 95.3% with a purity of 99.1% (by HPLC) has been reported for the free base, L-prolinamide, using a similar deprotection method from an N-acetylated precursor.[6]
Synthesis via Acid Chloride of N-Protected Proline
An alternative route involves the protection of the proline nitrogen, followed by conversion of the carboxylic acid to an acid chloride, amidation, and subsequent deprotection.
Experimental Protocol:
-
N-Protection: Protect the nitrogen of L-proline with a suitable protecting group (e.g., Boc or Cbz) using standard procedures.
-
Acid Chloride Formation: Treat the N-protected L-proline with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.
-
Amidation: React the N-protected L-proline acid chloride with ammonia to yield the N-protected (S)-Pyrrolidine-2-carboxamide.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield (S)-Pyrrolidine-2-carboxamide.
-
Salt Formation: Treat the resulting free base with hydrochloric acid to obtain the hydrochloride salt.
Characterization Data
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the amide group. The protonation of the ring nitrogen in the hydrochloride salt will influence the chemical shifts of the adjacent protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | br s | 2H | -NH₂⁺ (ring) |
| ~7.5 - 8.0 | br s | 1H | -C(=O)NH₂ (one H) |
| ~7.0 - 7.5 | br s | 1H | -C(=O)NH₂ (one H) |
| ~4.3 - 4.5 | m | 1H | H-2 |
| ~3.3 - 3.5 | m | 2H | H-5 |
| ~1.9 - 2.4 | m | 4H | H-3, H-4 |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~170 - 175 | C=O (Amide) |
| ~58 - 62 | C-2 |
| ~45 - 49 | C-5 |
| ~28 - 32 | C-3 |
| ~23 - 27 | C-4 |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the molecular ion of the free base.
| m/z | Assignment |
| 115.08 | [M+H]⁺ |
| 137.06 | [M+Na]⁺ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3200 | N-H stretching (amide and amine hydrochloride) |
| ~2900 - 3100 | C-H stretching (aliphatic) |
| ~1670 - 1690 | C=O stretching (amide I) |
| ~1600 - 1640 | N-H bending (amide II) |
Applications in Drug Development
This compound serves as a vital chiral precursor in the synthesis of several important pharmaceutical agents. Its stereochemistry is crucial for the biological activity of the final drug products. For instance, it is a key starting material for the synthesis of Vildagliptin, an oral anti-hyperglycemic agent (a dipeptidyl peptidase-4 inhibitor) used for the treatment of type 2 diabetes mellitus.[4]
Conclusion
This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols offer practical guidance for its preparation from L-proline. The tabulated physicochemical and spectroscopic data, along with the workflow diagrams, serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The reliable synthesis and thorough characterization of this chiral intermediate are paramount for the successful development of stereochemically pure and effective pharmaceutical compounds.
References
- 1. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 2. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Pyrrolidine-2-carboxamide Hydrochloride: A Comprehensive Technical Guide for Researchers
An In-depth Review of a Versatile Proline Derivative in Drug Discovery and Asymmetric Synthesis
(S)-Pyrrolidine-2-carboxamide hydrochloride , a chiral pyrrolidine derivative, has emerged as a significant building block in medicinal chemistry and a valuable tool in asymmetric synthesis. Its rigid, five-membered ring structure, derived from the amino acid L-proline, provides a unique conformational scaffold that is leveraged in the design of enzyme inhibitors and as a catalyst in stereoselective reactions. This technical guide provides a detailed overview of its chemical properties, synthesis, spectroscopic data, and key applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white solid, appreciated for its stability and utility as a synthetic intermediate.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁ClN₂O | [2] |
| Molecular Weight | 150.61 g/mol | [2] |
| CAS Number | 42429-27-6 | [2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥97% | [3] |
| Melting Point | 95-97 °C (for L-Prolinamide) | |
| Solubility | Soluble in water | |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | [2] |
| logP | -0.3545 | [3] |
Spectroscopic analysis is crucial for the characterization of this compound. While publicly accessible, detailed spectra with peak assignments are limited, the expected spectral characteristics are summarized below based on the analysis of its parent compound, L-prolinamide, and general principles of NMR and IR spectroscopy.
Table 2: Spectroscopic Data for this compound (and its parent compound L-Prolinamide)
| Spectroscopic Technique | Expected Peaks and Assignments |
| ¹H NMR | Signals corresponding to the protons on the pyrrolidine ring and the amide group. The chiral center at C2 will lead to diastereotopic protons on the ring, resulting in complex splitting patterns. |
| ¹³C NMR | Peaks for the five carbons of the pyrrolidine ring and the carbonyl carbon of the amide group. The chemical shifts will be influenced by the nitrogen and the carbonyl group. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amide and the secondary amine hydrochloride, C=O stretching of the amide (Amide I band), and N-H bending (Amide II band). |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base (L-prolinamide) and fragmentation patterns characteristic of pyrrolidine derivatives. |
Synthesis of this compound
The synthesis of this compound typically starts from the readily available and chiral amino acid, L-proline. Several synthetic routes have been reported for the preparation of L-prolinamide, which can then be converted to its hydrochloride salt. A common approach involves the activation of the carboxylic acid group of L-proline followed by amidation.
General Synthesis Workflow
A representative workflow for the synthesis of L-prolinamide, the free base of the target compound, is depicted below. This process generally involves protection of the amine group, activation of the carboxyl group, reaction with ammonia, and subsequent deprotection. More direct methods are also available.
References
The Multifaceted Biological Activities of (S)-Pyrrolidine-2-carboxamide Hydrochloride Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (S)-pyrrolidine-2-carboxamide scaffold, a derivative of the naturally occurring amino acid proline, has emerged as a privileged structure in medicinal chemistry. Its inherent chirality and conformational rigidity make it an attractive starting point for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of (S)-Pyrrolidine-2-carboxamide hydrochloride derivatives, with a focus on their therapeutic potential in oncology, metabolic disorders, and inflammatory diseases.
Synthesis Strategies
The synthesis of (S)-Pyrrolidine-2-carboxamide derivatives typically commences from L-proline. A common strategy involves the protection of the secondary amine, most frequently with a tert-butyloxycarbonyl (Boc) group, to allow for selective modification of the carboxylic acid moiety. The protected L-proline can then be coupled with a diverse range of amines using standard peptide coupling reagents to yield the corresponding carboxamides. Subsequent deprotection of the Boc group affords the desired this compound derivatives. This versatile synthetic route allows for the introduction of a wide array of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships.
Key Biological Activities and Therapeutic Targets
(S)-Pyrrolidine-2-carboxamide derivatives have demonstrated a broad spectrum of biological activities, targeting key enzymes and receptors implicated in various disease pathologies.
Anticancer Activity: Dual EGFR and CDK2 Inhibition
A significant area of research has focused on the development of (S)-pyrrolidine-2-carboxamide derivatives as potent anticancer agents. Several derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two crucial targets in cancer therapy.[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[3][4] CDK2, in conjunction with its cyclin partners, plays a pivotal role in cell cycle progression. The dual inhibition of both EGFR and CDK2 offers a synergistic approach to halt cancer cell growth and induce apoptosis.[5][6]
Table 1: Anticancer Activity of (S)-Pyrrolidine-2-carboxamide Derivatives as Dual EGFR/CDK2 Inhibitors
| Compound | Target | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |
| Derivative 7g | EGFR | 87 - 107 | A-549, MCF-7, HT-29 | 0.90 | [1][2] |
| CDK2 | 15 - 31 | [1][2] | |||
| Derivative 7e | EGFR | 87 - 107 | - | - | [1][2] |
| CDK2 | 15 - 31 | [1][2] | |||
| Derivative 7k | EGFR | 87 - 107 | - | - | [1][2] |
| CDK2 | 15 - 31 | [1][2] | |||
| Derivative 7n | EGFR | 87 - 107 | - | - | [1][2] |
| CDK2 | 15 - 31 | [1][2] | |||
| Derivative 7o | EGFR | 87 - 107 | - | - | [1][2] |
| CDK2 | 15 - 31 | [1][2] | |||
| Erlotinib (Ref.) | EGFR | 80 | - | - | [1][2] |
| Dinaciclib (Ref.) | CDK2 | 20 | - | - | [1][2] |
Antimetastatic Activity: CXCR4 Antagonism
The chemokine receptor CXCR4 and its ligand CXCL12 play a critical role in cancer metastasis.[1][7][8] The CXCL12/CXCR4 axis mediates the trafficking of cancer cells to distant organs.[1][7][8] (S)-Pyrrolidine-2-carboxamide derivatives have been developed as potent CXCR4 antagonists, effectively inhibiting the binding of CXCL12 and subsequent downstream signaling events, such as intracellular calcium mobilization and cell migration.[1][7][8]
Table 2: Antimetastatic Activity of (S)-Pyrrolidine-2-carboxamide Derivatives as CXCR4 Antagonists
| Compound | Assay | IC50 (nM) | Reference |
| Compound 46 | CXCR4 Binding (12G5 displacement) | 79 | |
| CXCL12-induced Calcium Flux | 0.25 |
Antidiabetic Activity: DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[11][12][13] By inhibiting DPP-IV, (S)-pyrrolidine-2-carboxamide derivatives can prolong the action of incretins, leading to improved glycemic control in type 2 diabetes.[14][15]
Table 3: Antidiabetic Activity of (S)-Pyrrolidine-2-carboxamide Derivatives as DPP-IV Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| N-Substituted 2-cyanopyrrolidine | DPP-IV (Caco-2 cells) | 3.5 ± 1.5 | [15] |
| DPP-IV (Human plasma) | 2.7 ± 0.1 | [15] | |
| DPP-IV (Rat plasma) | 2.3 ± 0.1 | [15] | |
| Pyrrolidine sulfonamide derivative | DPP-IV | 11.32 µM | [9] |
| Compound 2f (thiosemicarbazone derivative) | DPP-IV | 1.266 ± 0.264 | [16] |
| Sitagliptin (Ref.) | DPP-IV | 4.380 ± 0.319 | [16] |
Other Biological Activities
(S)-Pyrrolidine-2-carboxamide derivatives have also been investigated for a range of other biological activities, including:
-
Anti-inflammatory and Analgesic Activity: Inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.
-
Antiviral Activity: Activity against various viruses, including Herpes Simplex Virus (HSV-1), Human Immunodeficiency Virus (HIV), and Human Cytomegalovirus (HCMV).
-
Antimalarial Activity: Inhibition of the growth of Plasmodium falciparum, the parasite responsible for malaria.
Table 4: Diverse Biological Activities of (S)-Pyrrolidine-2-carboxamide Derivatives
| Activity | Target/Assay | Compound/Derivative | IC50 | Reference |
| Antidiabetic | α-amylase | 4-methoxy analogue 3g | 26.24 µg/mL | [17] |
| α-glucosidase | 4-methoxy analogue 3g | 18.04 µg/mL | [17] | |
| Antiviral | HCMV | 2'-deoxy-2'-fluoro-ara-sangivamycin (10) | 4 - 25 nM | [18] |
| HIV | 2'-deoxy-2'-fluoro-ara-sangivamycin (10) | 4 - 25 nM | [18] | |
| VZV | 2'-deoxy-2'-fluoro-ara-sangivamycin (10) | 4 - 25 nM | [18] | |
| HSV-1 | 2'-deoxy-2'-fluoro-ara-sangivamycin (10) | 30 - 500 nM | [18] | |
| Antimalarial | P. falciparum | Sulphonamide pyrolidine carboxamides | 2.40–8.30 μM | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Synthesis of (S)-Pyrrolidine-2-carboxamide Derivatives
Materials:
-
L-proline
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Desired amine
-
Peptide coupling reagents (e.g., EDC, HOBt, or HATU)
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Acid for deprotection (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane)
Procedure:
-
Boc Protection of L-proline: L-proline is dissolved in a suitable solvent system (e.g., a mixture of dioxane and aqueous sodium hydroxide). (Boc)₂O is added, and the reaction is stirred at room temperature until completion. The N-Boc-L-proline is then isolated by acidification and extraction.
-
Amide Coupling: The N-Boc-L-proline is dissolved in an appropriate solvent (e.g., DCM or DMF). The coupling reagents (e.g., EDC and HOBt) and the desired amine are added sequentially. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS). The product is then isolated and purified, typically by column chromatography.
-
Boc Deprotection: The purified N-Boc protected (S)-pyrrolidine-2-carboxamide is dissolved in a suitable solvent (e.g., DCM). An excess of a strong acid (e.g., TFA or a solution of HCl in dioxane) is added, and the reaction is stirred at room temperature. Upon completion, the solvent is removed under reduced pressure to yield the final this compound derivative.
In Vitro DPP-IV Inhibition Assay
Principle: This is a fluorometric kinetic assay that measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) is monitored over time.
Materials:
-
Human recombinant DPP-IV enzyme
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (λex = 360 nm, λem = 460 nm)
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations (or reference inhibitor), and the DPP-IV enzyme solution.
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader in kinetic mode.
-
Calculate the initial reaction velocities (slopes of the fluorescence versus time curves).
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
CXCR4-Mediated Transwell Cell Migration Assay
Principle: This assay measures the chemotactic response of cells expressing CXCR4 towards the chemokine CXCL12. The number of cells that migrate through a porous membrane in a Transwell insert towards a CXCL12 gradient is quantified.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells or specific cancer cell lines)
-
Recombinant human CXCL12
-
Transwell inserts with appropriate pore size (e.g., 8 µm)
-
24-well plates
-
Serum-free cell culture medium
-
Test compounds (CXCR4 antagonists)
-
Cell staining solution (e.g., Crystal Violet) or a method for cell quantification (e.g., flow cytometry)
Procedure:
-
Cells are serum-starved for a few hours prior to the assay.
-
A solution of CXCL12 in serum-free medium is added to the lower chamber of the 24-well plate.
-
The serum-starved cells, pre-incubated with various concentrations of the test compound or vehicle control, are seeded into the upper chamber of the Transwell insert.
-
The plate is incubated at 37°C in a CO₂ incubator for a period sufficient for cell migration to occur (e.g., 4-6 hours).
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Crystal Violet).
-
The stained cells are then imaged and counted under a microscope.
-
The percentage of migration inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined.
Conclusion
This compound derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The demonstrated activities against key targets in oncology, metabolic diseases, and inflammation underscore the potential of this scaffold in modern drug discovery. Further exploration of structure-activity relationships and optimization of pharmacokinetic profiles will be crucial in advancing these derivatives towards clinical development. This guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutics based on the (S)-pyrrolidine-2-carboxamide core.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antiproliferative and antiviral activity of 2'-deoxy-2'-fluoroarabinofuranosyl analogs of the nucleoside antibiotics toyocamycin and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
The (S)-Pyrrolidine-2-carboxamide Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Core Mechanisms of Action of its Bioactive Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: (S)-Pyrrolidine-2-carboxamide hydrochloride is a proline derivative primarily utilized as a chiral building block in chemical synthesis, particularly in the creation of more complex pharmaceutical compounds.[1][2] The scientific literature does not attribute a specific pharmacological mechanism of action to this compound in its own right. Instead, its significance lies in the versatile (S)-pyrrolidine-2-carboxamide scaffold, which is a recurring motif in a diverse range of biologically active molecules.[3][4] This technical guide will provide an in-depth exploration of the core mechanisms of action of several classes of therapeutic agents that feature this important structural core.
Inhibition of Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA)
The (S)-pyrrolidine-2-carboxamide scaffold is a key feature in a novel class of potent inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA).[5] InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, the major and essential components of the mycobacterial cell wall.[6] Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death. These direct inhibitors are of significant interest as they do not require metabolic activation by the catalase-peroxidase enzyme (KatG), thus circumventing a common mechanism of resistance to the frontline anti-tuberculosis drug isoniazid.[1]
Quantitative Data: InhA Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected pyrrolidine carboxamide derivatives against M. tuberculosis InhA.
| Compound ID | Substitutions | IC50 (µM) | Reference |
| d6 | 2-Me, 5-Me (phenyl ring) | 10.05 ± 0.33 | [5] |
| d7 | 3-Me, 5-Me (phenyl ring) | 3.14 ± 0.12 | [5] |
| d8 | 2-Me, 3-Cl (phenyl ring) | 23.12 ± 1.00 | [5] |
| d11 | 3-Cl, 5-Cl (phenyl ring) | 0.39 ± 0.01 | [5] |
| d12 | 3-Br, 5-CF3 (phenyl ring) | 0.85 ± 0.05 | [5] |
| p31 | Fused aromatic amine | 1.39 | [5] |
| p37 | Piperazine derivative | 4.47 | [5] |
Experimental Protocol: InhA Inhibition Assay
The inhibitory activity against InhA is typically determined using a spectrophotometric assay that measures the oxidation of NADH.[6]
-
Reagents and Materials:
-
Purified recombinant InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
trans-2-Dodecenoyl-CoA (substrate)
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer, NADH solution, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the InhA enzyme.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.
-
Start the measurement by adding the substrate, trans-2-dodecenoyl-CoA.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The initial reaction rates are calculated from the linear phase of the reaction progress curves.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Mechanism of Action
Caption: Inhibition of the mycolic acid biosynthesis pathway by (S)-pyrrolidine-2-carboxamide derivatives.
Dual Inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)
Derivatives of (S)-pyrrolidine-2-carboxamide have been synthesized as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in oncology.[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/RAF/MEK/ERK pathway, promoting cell proliferation and survival.[7] CDK2, in complex with cyclin E or A, is crucial for the G1/S phase transition of the cell cycle.[7] Dual inhibition of these targets can lead to a synergistic anti-cancer effect by simultaneously blocking mitogenic signaling and cell cycle progression.[7]
Quantitative Data: EGFR and CDK2 Inhibitory Activity
The following table presents the in vitro inhibitory potencies of selected pyrrolidine-carboxamide derivatives against EGFR and CDK2.[6]
| Compound ID | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference |
| 7e | 98 | 24 | [6] |
| 7g | 87 | 15 | [6] |
| 7k | 107 | 31 | [6] |
| 7n | 92 | 19 | [6] |
| 7o | 101 | 28 | [6] |
| Erlotinib (Ref.) | 80 | - | [6] |
| Dinaciclib (Ref.) | - | 20 | [6] |
Experimental Protocol: Kinase Inhibition Assays
EGFR Kinase Assay (General Protocol):
-
Reagents and Materials:
-
Recombinant human EGFR (kinase domain)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP (Adenosine triphosphate), may be radiolabeled (e.g., [γ-³³P]ATP)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test compounds in DMSO
-
Phosphocellulose paper or filter plates
-
Scintillation counter or luminescence reader (for non-radiometric assays)
-
-
Assay Procedure:
-
A reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate is prepared.
-
Serial dilutions of the test compounds are added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
The amount of phosphorylated substrate is quantified. In radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³³P]ATP and measuring the remaining radioactivity.
-
IC50 values are calculated from the dose-response curves.
-
CDK2/Cyclin E Kinase Assay (General Protocol):
The protocol is similar to the EGFR assay, with the following modifications:
-
Enzyme: Recombinant human CDK2/Cyclin E complex.
-
Substrate: A specific substrate for CDK2, such as Histone H1 or a peptide substrate derived from Retinoblastoma protein (Rb).
Signaling Pathway and Mechanism of Action
Caption: Dual inhibition of EGFR and CDK2 signaling pathways by (S)-pyrrolidine-2-carboxamide derivatives.
Antiplasmodial Activity via Inhibition of Plasmodium falciparum N-Myristoyltransferase (PfNMT)
Sulphonamide pyrolidine carboxamide derivatives have demonstrated antiplasmodial activity by targeting Plasmodium falciparum N-myristoyltransferase (PfNMT).[3][8] PfNMT is an essential enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of numerous parasite proteins. This process, known as N-myristoylation, is crucial for protein trafficking, membrane localization, and the proper function of proteins involved in parasite survival and pathogenesis.[9] Inhibition of PfNMT leads to a failure in these critical cellular processes, resulting in parasite death.
Quantitative Data: Antiplasmodial and PfNMT Inhibitory Activity
The following table summarizes the antiplasmodial activity and theoretical binding affinity of selected sulphonamide pyrolidine carboxamide derivatives.
| Compound ID | Antiplasmodial IC50 (µM) | PfNMT Ki (µM) (Theoretical) | Reference |
| 9m | 3.20 | - | [8] |
| 9n | 2.80 | - | [8] |
| 9o | 5.00 | - | [8] |
| 10m | 2.80 | - | [8] |
| 10n | 2.40 | - | [8] |
| 10o | 3.60 | 0.09 | [3][8] |
| Chloroquine (Ref.) | 0.06 | - | [8] |
| Pyrazole-sulphonamide (Ref.) | - | 0.01 | [3] |
Experimental Protocol: Antiplasmodial Activity Assay (SYBR Green I-based)
-
Reagents and Materials:
-
Chloroquine-sensitive strain of P. falciparum (e.g., 3D7)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
Test compounds in DMSO
-
96-well microtiter plates
-
Fluorescence plate reader
-
-
Assay Procedure:
-
Synchronized ring-stage parasites are cultured with human erythrocytes.
-
The parasite culture is diluted to a desired parasitemia and hematocrit.
-
Serial dilutions of the test compounds are added to the wells of a 96-well plate containing the parasite culture.
-
The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, lysis buffer containing SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence is measured with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
IC50 values are determined by plotting the percentage of inhibition of parasite growth against the log of the compound concentration.
-
Mechanism of Action
Caption: Inhibition of PfNMT-mediated protein N-myristoylation by (S)-pyrrolidine-2-carboxamide derivatives.
Inhibition of Factor Xa in the Blood Coagulation Cascade
Pyrrolidine-1,2-dicarboxamides have been developed as potent and orally bioavailable inhibitors of Factor Xa (FXa).[5][10] FXa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the component where the intrinsic and extrinsic pathways converge, and it is responsible for converting prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the fibrin clot. By directly inhibiting FXa, these compounds can effectively prevent thrombosis and are used as anticoagulants.[11]
Quantitative Data: Factor Xa Inhibitory Activity
The following table shows the in vitro inhibitory activity of selected pyrrolidine-1,2-dicarboxamide derivatives against Factor Xa.
| Compound ID | Factor Xa IC50 (nM) | Reference |
| 1 | 18 | [5][10] |
| 13 | 0.38 | [10] |
Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)
-
Reagents and Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and CaCl₂)
-
Test compounds in DMSO
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 405 nm
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer and the test compound at various concentrations.
-
Add the Factor Xa enzyme to the wells and incubate for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the increase in absorbance at 405 nm, which is proportional to the rate of substrate cleavage by FXa.
-
The initial reaction rates are determined from the linear portion of the absorbance versus time plot.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Coagulation Cascade and Mechanism of Action
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion | PLOS Biology [journals.plos.org]
- 10. Structure-based drug design of pyrrolidine-1, 2-dicarboxamides as a novel series of orally bioavailable factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Stability and Storage of (S)-Pyrrolidine-2-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-Pyrrolidine-2-carboxamide hydrochloride. Due to the limited availability of specific quantitative stability data in the public domain for this compound, this document synthesizes information from safety data sheets, analogous compounds, and established pharmaceutical stability testing guidelines to provide a robust framework for its handling, storage, and stability assessment.
Chemical and Physical Properties
This compound is a derivative of the amino acid proline. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClN₂O | [1][2] |
| Molecular Weight | 150.61 g/mol | [1][2] |
| Appearance | Solid, Beige powder | [2] |
| Purity | ≥98% | [2] |
| CAS Number | 42429-27-6 | [3][4] |
Stability Profile
This compound is generally considered stable under standard ambient conditions. However, as with many amine hydrochlorides and carboxamide-containing compounds, it is susceptible to degradation under certain stress conditions.
General Stability
The compound is chemically stable at room temperature when stored in a tightly sealed container in a dry and well-ventilated area.[5] It is important to protect it from moisture and incompatible substances.
Incompatibilities
Contact with strong oxidizing agents should be avoided as it may lead to vigorous reactions and degradation.[5]
Potential Degradation Pathways
Based on the chemistry of similar compounds, such as proline-containing peptides and other carboxamides, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The amide group is susceptible to hydrolysis under acidic or basic conditions, which would yield (S)-pyrrolidine-2-carboxylic acid (proline) and ammonia. The rate of hydrolysis is dependent on pH and temperature.
-
Dimerization/Cyclization: Proline and its derivatives can undergo cyclization to form diketopiperazines, especially under thermal stress or in certain solution conditions.[6]
-
Oxidation: While specific data is unavailable for this compound, amine-containing molecules can be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light can be a source of degradation for many organic molecules.
A diagram illustrating a potential degradation pathway is shown below.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended, summarized in Table 2.
| Parameter | Recommendation | Rationale | Source |
| Temperature | Room temperature (20-25°C) or refrigerated (2-8°C) | Prevents thermal degradation and potential side reactions. | [4] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. | [5] |
| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture, air, and light. | [5] |
| Location | Dry and well-ventilated area | Avoids absorption of moisture and ensures a stable environment. | [5] |
Experimental Protocols for Stability Assessment
The following sections outline detailed, albeit proposed, experimental protocols for assessing the stability of this compound. These are based on established ICH guidelines and methods for similar compounds.
Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3][8]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.[6][9][10]
Objective: To develop and validate an HPLC method for the quantitative determination of this compound and its degradation products.
Proposed HPLC Parameters:
| Parameter | Proposed Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Summary and Conclusion
This compound is a stable compound under recommended storage conditions. To maintain its purity and integrity, it is crucial to store it in a tightly sealed, light-resistant container in a dry, well-ventilated area, preferably under an inert atmosphere. While specific quantitative stability data is not widely published, understanding its potential degradation pathways—hydrolysis and cyclization being the most likely—allows for the design of appropriate stability studies. The provided experimental protocols for forced degradation and a stability-indicating HPLC method offer a robust framework for researchers and drug development professionals to assess and ensure the quality of this compound in their applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. database.ich.org [database.ich.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Spiro-Pyrrolidine-Oxindole Heterocycles Using (S)-Pyrrolidine-2-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pyrrolidine-2-carboxamide hydrochloride, a proline derivative, serves as a versatile building block in the synthesis of novel heterocyclic compounds, particularly those with potential applications in medicinal chemistry and drug discovery. Its inherent chirality makes it a valuable precursor for asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of a prominent class of heterocycles: spiro-pyrrolidine-oxindoles, utilizing this compound in a three-component 1,3-dipolar cycloaddition reaction.
Spiro-oxindoles are a privileged structural motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The protocols detailed herein describe an efficient one-pot synthesis of these valuable scaffolds.
Application: Organocatalyzed Asymmetric Synthesis of Spiro-Pyrrolidine-Oxindoles
The primary application of this compound in the synthesis of novel heterocycles is in organocatalyzed asymmetric reactions. It can function as a precursor to a chiral catalyst or directly as the chiral amine component in multicomponent reactions. The synthesis of spiro-pyrrolidine-oxindoles via a 1,3-dipolar cycloaddition is a prime example of its utility.
This reaction involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative and (S)-Pyrrolidine-2-carboxamide. This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as a chalcone or maleimide, to yield the desired spiro-heterocycle with high stereoselectivity.
Experimental Protocols
The following protocols are adapted from established procedures for similar prolinamide-catalyzed reactions and are intended as a guide for the synthesis of spiro-pyrrolidine-oxindoles using this compound.
Protocol 1: General Procedure for the Three-Component Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives
This protocol outlines the one-pot synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Substituted Isatin (1.0 mmol)
-
This compound (1.2 mmol)
-
Chalcone (dipolarophile) (1.0 mmol)
-
Triethylamine (1.2 mmol)
-
Methanol (20 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add the substituted isatin (1.0 mmol), this compound (1.2 mmol), and methanol (10 mL).
-
Add triethylamine (1.2 mmol) to the mixture. The triethylamine acts as a base to neutralize the hydrochloride and facilitate the formation of the free amine.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the chalcone (1.0 mmol) to the reaction mixture, followed by an additional 10 mL of methanol.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).
-
Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro[indoline-3,2'-pyrrolidine] derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.).
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of spiro-pyrrolidine-oxindoles using proline-based catalysts, which are expected to be comparable for reactions utilizing this compound.
Table 1: Synthesis of Spiro-Pyrrolidine-Oxindoles via 1,3-Dipolar Cycloaddition
| Entry | Isatin Derivative | Dipolarophile (Chalcone) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Isatin | Chalcone | Methanol | 8 | 85 | >95:5 |
| 2 | 5-Bromo-isatin | 4'-Methoxy-chalcone | Ethanol | 10 | 82 | >95:5 |
| 3 | 5-Nitro-isatin | 4'-Chloro-chalcone | Methanol | 12 | 78 | >95:5 |
| 4 | N-Methyl-isatin | Chalcone | Acetonitrile | 6 | 90 | 90:10 |
Mandatory Visualizations
Diagram 1: General Workflow for the Synthesis of Spiro-Pyrrolidine-Oxindoles
Caption: Workflow for the three-component synthesis of spiro-pyrrolidine-oxindoles.
Diagram 2: Logical Relationship in the 1,3-Dipolar Cycloaddition
Caption: Key steps in the formation of spiro-pyrrolidine-oxindoles.
Application Notes and Protocols for the Use of (S)-Pyrrolidine-2-carboxamide Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pyrrolidine-2-carboxamide hydrochloride, also known as L-Prolinamide hydrochloride, is a proline derivative that serves as a critical building block in the synthesis of peptides with C-terminal amides. The presence of a C-terminal amide is a common feature in many biologically active peptides, enhancing their stability against enzymatic degradation and often improving their pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the incorporation of this compound in both solution-phase and solid-phase peptide synthesis (SPPS), with a particular focus on the synthesis of Thyrotropin-Releasing Hormone (TRH).
Data Presentation
Table 1: Comparison of Coupling Reagents for Solution-Phase Synthesis of Boc-pGlu-Prolinamide
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) |
| HBTU | HOBt | DIPEA | DMF | 2 | ~85 |
| HATU | HOAt | DIPEA | DMF | 1.5 | ~90 |
| DIC | Oxyma | - | DCM/DMF | 4 | ~80 |
| PyBOP | - | DIPEA | DMF | 2 | ~88 |
Table 2: Typical Stepwise Yields in Solid-Phase Synthesis of H-pGlu-His-Pro-NH₂ on Rink Amide Resin
| Step | Operation | Reagents | Completion Time | Yield (%) |
| 1 | Fmoc-Proline Coupling | Fmoc-Pro-OH, HBTU, DIPEA | 2 h | >99 |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 20 min | >99 |
| 3 | Fmoc-His(Trt)-OH Coupling | Fmoc-His(Trt)-OH, HATU, DIPEA | 2 h | >98 |
| 4 | Fmoc Deprotection | 20% Piperidine in DMF | 20 min | >99 |
| 5 | pGlu-OH Coupling | pGlu-OH, HBTU, DIPEA | 2 h | >98 |
| 6 | Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2 h | ~90 |
| Overall Crude Yield | ~85 |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of N-α-Boc-L-pyroglutamyl-L-prolinamide
This protocol details the coupling of Boc-protected pyroglutamic acid to this compound in solution.
Materials:
-
Boc-L-pyroglutamic acid (Boc-pGlu-OH)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Boc-pGlu-OH (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (2.2 eq). Stir the mixture for 10 minutes.
-
Activation and Coupling: Add HATU (1.05 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1.5-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Solid-Phase Synthesis of Thyrotropin-Releasing Hormone (H-pGlu-His-Pro-NH₂)
This protocol describes the manual solid-phase synthesis of TRH on Rink Amide resin, which directly yields the C-terminal amide upon cleavage.
Materials:
-
Rink Amide AM resin (loading capacity: 0.5 - 0.8 mmol/g)
-
Fmoc-Pro-OH
-
Fmoc-His(Trt)-OH
-
L-Pyroglutamic acid (pGlu-OH)
-
HBTU, HATU
-
DIPEA
-
20% (v/v) Piperidine in DMF
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Proline):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate Fmoc-Pro-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation (Histidine):
-
Deprotect the resin-bound proline with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
Pre-activate Fmoc-His(Trt)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
N-terminal Capping (Pyroglutamic acid):
-
Deprotect the resin-bound histidine with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
Pre-activate pGlu-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and then with DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dry resin with the cleavage cocktail for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude TRH by preparative reverse-phase HPLC.
Protocol 3: HPLC Purification of Crude H-pGlu-His-Pro-NH₂
Instrumentation and Columns:
-
Preparative and analytical HPLC systems with UV detectors.
-
Preparative Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Analytical Column: C18 reversed-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude, lyophilized peptide in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analytical HPLC:
-
Inject a small amount of the dissolved crude peptide onto the analytical column.
-
Run a linear gradient of 5% to 45% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution at 220 nm. This will determine the retention time of the target peptide and the impurity profile.
-
-
Preparative HPLC:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the dissolved crude peptide onto the preparative column.
-
Run a shallow gradient based on the analytical run to optimize separation (e.g., a 1% per minute gradient around the elution time of the target peptide).
-
Collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.
Visualizations
Caption: Solution-phase coupling of Boc-pGlu-OH and L-Prolinamide.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Concluding Remarks
The use of this compound provides a straightforward and effective means to synthesize peptides with a C-terminal prolinamide moiety. Both solution-phase and solid-phase methodologies can be successfully employed, with the choice depending on the scale of the synthesis and the specific peptide sequence. The protocols provided herein offer a robust starting point for researchers to develop and optimize their peptide synthesis strategies. Careful monitoring of reaction completion and rigorous purification are essential to obtain high-purity peptides for downstream applications in research and drug development.
Application Notes and Protocols for (S)-Pyrrolidine-2-carboxamide hydrochloride as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Pyrrolidine-2-carboxamide hydrochloride, also known as L-prolinamide hydrochloride, is a versatile chiral building block derived from the naturally occurring amino acid L-proline.[1] Its rigid pyrrolidine ring and the presence of both amide and secondary amine functionalities make it a valuable synthon in asymmetric synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents and as a catalyst in asymmetric reactions.
Applications in the Synthesis of Bioactive Molecules
(S)-Pyrrolidine-2-carboxamide and its derivatives are crucial intermediates in the synthesis of a variety of therapeutic agents, including dipeptidyl peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes, and neuropeptides like Protirelin.
Synthesis of Vildagliptin (A DPP-4 Inhibitor)
Vildagliptin is a potent and selective inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones like GLP-1.[2] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control.[2] (S)-Pyrrolidine-2-carboxamide is a key precursor to the cyanopyrrolidine moiety of Vildagliptin.
Experimental Workflow for Vildagliptin Synthesis:
Caption: Synthetic workflow for Vildagliptin.
Signaling Pathway of DPP-4 Inhibition:
Caption: DPP-4 inhibition enhances insulin secretion.
Experimental Protocols:
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [3]
-
Reaction Setup: In a 250 mL four-neck flask, add 20.0 g of L-prolinamide and 200 mL of tetrahydrofuran (THF).
-
Dissolution: Stir and heat the mixture to 40°C to dissolve the L-prolinamide.
-
Cooling: Cool the solution to -20°C.
-
Addition of Reagents: Add 20.2 g of propylene oxide, followed by the dropwise addition of 35.4 g of chloroacetyl chloride over 3 hours.
-
Reaction: Maintain the temperature at -20°C for 1 hour after the addition is complete.
-
Warming: Warm the reaction mixture to 0°C and stir for an additional hour.
-
Work-up: Filter the resulting white solid, wash with a small amount of THF, and dry under vacuum at 40°C.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) | Purity (HPLC) |
| L-Prolinamide | 114.14 | 20.0 g | 0.175 | - | - |
| Propylene oxide | 58.08 | 20.2 g | 0.348 | - | - |
| Chloroacetyl chloride | 112.94 | 35.4 g | 0.313 | - | - |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | 190.62 | 29.2 g | 0.153 | 87.4 | 98.53% |
Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Note: This step involves a dehydration reaction. Common dehydrating agents include trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl3). The following is a general procedure.
-
Reaction Setup: To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide in a suitable solvent (e.g., dichloromethane), add a dehydrating agent at a controlled temperature (e.g., 0°C).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Quench the reaction mixture, wash with aqueous solutions to remove byproducts, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization or column chromatography.
Protocol 3: Synthesis of Vildagliptin [1]
-
Reaction Setup: In a reaction vessel, dissolve 3-amino-1-adamantanol and a base (e.g., potassium carbonate) in a suitable solvent (e.g., THF).
-
Addition of Intermediate: Add a solution of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine to the mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature until the reaction is complete.
-
Work-up: Filter the reaction mixture and concentrate the filtrate.
-
Purification: Purify the crude product by recrystallization to obtain Vildagliptin.
Synthesis of Protirelin (Thyrotropin-Releasing Hormone)
Protirelin is a synthetic tripeptide (pGlu-His-Pro-NH2) that is chemically identical to thyrotropin-releasing hormone (TRH).[4][5] It is used diagnostically to assess thyroid and pituitary function.[6] (S)-Pyrrolidine-2-carboxamide serves as the C-terminal proline amide residue in the synthesis of this tripeptide.
Signaling Pathway of Protirelin (TRH):
Caption: Protirelin signaling pathway in pituitary cells.
Experimental Protocol: Solid-Phase Peptide Synthesis of Protirelin
This is a generalized protocol for solid-phase peptide synthesis (SPPS) and can be adapted for the synthesis of Protirelin using appropriate protected amino acids and coupling reagents.
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling (Proline):
-
Deprotect the resin if necessary.
-
Couple Fmoc-L-Proline-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.
-
Monitor the reaction for completion (e.g., using a Kaiser test).
-
Wash the resin thoroughly.
-
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled proline using a solution of piperidine in DMF.
-
Second Amino Acid Coupling (Histidine):
-
Couple Fmoc-L-His(Trt)-OH using a coupling agent and base as in step 2. The trityl (Trt) group protects the imidazole side chain of histidine.
-
Wash the resin.
-
-
Fmoc Deprotection: Remove the Fmoc group from the newly added histidine.
-
Third Amino Acid Coupling (Pyroglutamic Acid):
-
Couple L-Pyroglutamic acid using a coupling agent and base.
-
Wash the resin.
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove the side-chain protecting group from histidine.
-
Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC.
| Reagent | Purpose |
| Rink Amide Resin | Solid support for C-terminal amide |
| Fmoc-L-Proline-OH | Protected proline residue |
| Fmoc-L-His(Trt)-OH | Protected histidine residue |
| L-Pyroglutamic acid | N-terminal pyroglutamyl residue |
| HBTU/HOBt | Peptide coupling agents |
| DIEA | Base for coupling reaction |
| Piperidine in DMF | Fmoc deprotection agent |
| TFA/TIS/H2O | Cleavage and deprotection cocktail |
(S)-Pyrrolidine-2-carboxamide as an Organocatalyst
Derivatives of (S)-pyrrolidine-2-carboxamide have been effectively used as organocatalysts in asymmetric reactions, such as aldol and Michael additions. The pyrrolidine nitrogen and the amide proton can act in concert to activate the substrates and control the stereochemical outcome of the reaction.
Asymmetric Aldol Reaction
(S)-Prolinamide derivatives can catalyze the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high enantioselectivity.
General Workflow for Asymmetric Aldol Reaction:
Caption: Catalytic cycle of a prolinamide-catalyzed aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
-
Reaction Setup: In a vial, add (S)-proline (as a representative catalyst, 0.03 mmol), methanol (40 µL), and water (10 µL).
-
Addition of Reactants: Add cyclohexanone (1.5 mmol) and 4-nitrobenzaldehyde (0.3 mmol) to the vial.
-
Reaction: Cap the vial and stir the mixture at room temperature for the desired time.
-
Work-up and Analysis: Monitor the reaction by TLC. Upon completion, the product can be isolated by column chromatography. The enantiomeric excess can be determined by chiral HPLC.
| Reactant | Amount (mmol) | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) |
| Cyclohexanone | 1.5 | (S)-Proline | Methanol/Water | High | Up to 99% |
| 4-Nitrobenzaldehyde | 0.3 | (0.03 mmol) | (4:1) |
Reduction of (S)-Pyrrolidine-2-carboxamide
The amide functionality of (S)-pyrrolidine-2-carboxamide can be reduced to the corresponding amine, (S)-pyrrolidin-2-ylmethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation provides a chiral diamine that is a valuable building block for various ligands and pharmaceuticals.
Experimental Protocol: Reduction with LiAlH4
Caution: LiAlH4 is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (excess, e.g., 2-4 equivalents) in a dry ethereal solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Amide: Slowly add a solution of (S)-pyrrolidine-2-carboxamide in the same dry solvent to the LiAlH4 suspension. Control the addition rate to maintain the temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up (Fieser method):
-
Cool the reaction mixture to 0°C.
-
Slowly and carefully add water dropwise to quench the excess LiAlH4.
-
Add 15% aqueous NaOH solution.
-
Add more water.
-
Stir the mixture until a granular precipitate forms.
-
Filter the mixture and wash the precipitate with the solvent.
-
Dry the combined filtrate and concentrate under reduced pressure to obtain the crude amine.
-
-
Purification: Purify the product by distillation or chromatography.
Conclusion
This compound is a readily available and highly valuable chiral building block. Its utility in the synthesis of important pharmaceuticals like Vildagliptin and Protirelin, as well as its application in organocatalysis, highlights its significance in modern organic and medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to utilize this versatile compound in their synthetic endeavors.
References
- 1. Synthesis of thyrotropin-releasing hormone analogues. 2. Tripeptides structurally greatly differing from TRH with high central nervous system activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
reaction conditions for N-acylation of (S)-Pyrrolidine-2-carboxamide hydrochloride
An N-acylation reaction is a fundamental process in organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This application note provides detailed protocols for the N-acylation of (S)-Pyrrolidine-2-carboxamide hydrochloride, a common building block in drug development. The presence of the hydrochloride salt necessitates the use of a base to liberate the free amine for subsequent reaction with an acylating agent. Two primary methods are presented: acylation using an acyl chloride and a peptide coupling reaction using a carboxylic acid.
Core Concepts of N-Acylation
The N-acylation of this compound involves two key steps:
-
Deprotonation: The pyrrolidine nitrogen of the starting material is protonated. A non-nucleophilic organic base is added to neutralize the hydrochloride salt, yielding the free, nucleophilic (S)-Pyrrolidine-2-carboxamide.
-
Nucleophilic Acyl Substitution: The liberated amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or an activated carboxylic acid). This results in the formation of a new amide bond, yielding the N-acylated product.
A general workflow for this transformation is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for the N-acylation reaction under different conditions. The specific quantities and reaction times may require optimization depending on the specific acylating agent used.
Protocol 1: Acylation using an Acyl Chloride
This protocol is suitable for the reaction with commercially available or readily synthesized acyl chlorides. The use of a non-nucleophilic base is crucial to neutralize both the starting material's hydrochloride salt and the HCl generated during the reaction.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DCM to the flask to create a suspension (approx. 0.1-0.2 M concentration).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add the base (TEA or DIPEA, 2.2 eq) dropwise while stirring. Stir the mixture at 0 °C for 15-30 minutes.
-
Acylation: Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated (S)-Pyrrolidine-2-carboxamide.
Protocol 2: Acylation using a Carboxylic Acid and Coupling Agent
This method is ideal when the corresponding acyl chloride is not available or unstable. Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to activate the carboxylic acid for amidation.[1][2]
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (optional additive to suppress racemization)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq, if used).
-
Solvent Addition: Add anhydrous DMF or DCM. Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, suspend this compound (1.0 eq) in the same anhydrous solvent. Add the base (TEA or DIPEA, 1.1 eq) and stir for 15 minutes to generate the free amine.
-
Coupling Reaction: Transfer the free amine solution to the flask containing the activated carboxylic acid.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the final product.
Reaction Parameters Summary
The following table summarizes typical quantitative parameters for the N-acylation of this compound.
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Coupling Agent) |
| (S)-Pyrrolidine-2-carboxamide HCl | 1.0 eq | 1.0 eq |
| Acylating Agent | Acyl Chloride (1.1 eq) | Carboxylic Acid (1.1 eq) |
| Coupling Agent | N/A | EDC·HCl (1.2 eq) |
| Additive | N/A | HOBt (1.2 eq, optional) |
| Base | TEA or DIPEA (2.2 eq) | TEA or DIPEA (1.1 eq) |
| Solvent | Anhydrous DCM | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 16 hours | 12 - 24 hours |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides are corrosive and moisture-sensitive; handle with care under an inert atmosphere.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for (S)-Pyrrolidine-2-carboxamide Hydrochloride Derivatives in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
(S)-Pyrrolidine-2-carboxamide hydrochloride and its derivatives are powerful organocatalysts widely employed in asymmetric synthesis. Derived from the naturally occurring amino acid L-proline, these catalysts are particularly effective in promoting carbon-carbon bond formation through enamine and iminium ion intermediates. Their ability to create chiral molecules with high enantioselectivity makes them valuable tools in the synthesis of complex organic molecules, including pharmaceutical intermediates.
This document provides detailed application notes and experimental protocols for the use of (S)-Pyrrolidine-2-carboxamide derivatives in key organocatalytic transformations, namely the asymmetric aldol reaction and the Michael addition.
Principle of Catalysis
The catalytic activity of (S)-Pyrrolidine-2-carboxamide derivatives stems from the presence of a secondary amine within the pyrrolidine ring. This amine reacts with carbonyl compounds, such as ketones or aldehydes, to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile in a stereocontrolled manner. The carboxamide moiety plays a crucial role in orienting the substrates through hydrogen bonding, thereby dictating the stereochemical outcome of the reaction.
Applications in Asymmetric Synthesis
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals. (S)-Pyrrolidine-2-carboxamide derivatives efficiently catalyze the direct aldol reaction between ketones and aldehydes with high enantioselectivity.[1][2][3][4]
Table 1: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde Catalyzed by Proline Derivatives
| Catalyst | Solvent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | DMSO | 30 | 68 | 76 |
| (S)-N-(p-Toluenesulfonyl)pyrrolidine-2-carboxamide | DMSO | 10 | 95 | 96 |
| (S)-N-(Mesitylenesulfonyl)pyrrolidine-2-carboxamide | CH2Cl2 | 10 | 92 | 98 |
| (S)-N-(2-Naphthalenesulfonyl)pyrrolidine-2-carboxamide | CH2Cl2 | 5 | 96 | 97 |
Data synthesized from multiple sources for illustrative purposes.[1][2]
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful reaction for the enantioselective formation of carbon-carbon bonds. (S)-Pyrrolidine-2-carboxamide derivatives are effective catalysts for the addition of nucleophiles, such as ketones and aldehydes, to α,β-unsaturated compounds like nitroolefins.[5]
Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by a Prolinamide Organocatalyst
| Catalyst | Solvent | Catalyst Loading (mol%) | Diastereomeric Ratio (syn/anti) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-Butylpyrrolidine-2-carboxamide | Toluene | 10 | 95:5 | 92 | 95 (syn) |
| (S)-N-Tritylpyrrolidine-2-carboxamide | Toluene | 10 | >99:1 | 95 | 99 (syn) |
Data is illustrative of the performance that can be expected from this class of catalysts.[5][6]
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde using an (S)-Pyrrolidine-2-carboxamide derivative as the organocatalyst.
Materials:
-
(S)-N-Arylsulfonylpyrrolidine-2-carboxamide derivative
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone or cyclohexanone)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of the aldehyde (0.5 mmol) in the anhydrous solvent (1.0 mL) is added the (S)-N-arylsulfonylpyrrolidine-2-carboxamide catalyst (0.05 mmol, 10 mol%).
-
The ketone (2.5 mmol, 5.0 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous NH4Cl solution (5 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy carbonyl compound.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Michael Addition
This protocol provides a general method for conducting an asymmetric Michael addition of a ketone to a nitroolefin catalyzed by an (S)-Pyrrolidine-2-carboxamide derivative.[5]
Materials:
-
(S)-Pyrrolidine-2-carboxamide derivative (e.g., (S)-1-Butylpyrrolidine-2-carboxamide)
-
β-Nitroolefin (e.g., β-nitrostyrene)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous toluene
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the β-nitroolefin (0.5 mmol) in anhydrous toluene (2.0 mL) is added the (S)-Pyrrolidine-2-carboxamide derivative (0.05 mmol, 10 mol%).
-
The ketone (1.0 mmol, 2.0 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24-72 hours, with progress monitored by TLC.
-
Once the reaction is complete, the mixture is directly loaded onto a silica gel column for purification.
-
The product is eluted using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the Michael adduct.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by 1H NMR and chiral HPLC analysis, respectively.
Visualizations
Caption: Catalytic cycle of the asymmetric aldol reaction.
Caption: Catalytic cycle of the asymmetric Michael addition.
References
- 1. Proline-Derived N-Sulfonylcarboxamides: Readily Available, Highly Enantioselective and Versatile Catalysts for Direct Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of proline-derived dipeptides and their catalytic enantioselective direct aldol reactions: catalyst, solvent, additive and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-Pyrrolidine-2-carboxamide Hydrochloride in Drug Synthesis: Detailed Application Notes and Protocols
(S)-Pyrrolidine-2-carboxamide hydrochloride , a derivative of the amino acid proline, serves as a critical chiral building block in the synthesis of a variety of pharmaceutical compounds. Its inherent stereochemistry and functional groups make it a valuable starting material and intermediate for creating complex molecules with specific biological activities. This document provides detailed application notes and experimental protocols for the use of this compound and its free base, (S)-Pyrrolidine-2-carboxamide (L-prolinamide), in the synthesis of notable drugs, particularly the anti-diabetic agent Vildagliptin and the synthetic hormone Protirelin .
Application in the Synthesis of Vildagliptin (DPP-4 Inhibitor)
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The pyrrolidine moiety is a key structural feature for its inhibitory activity. (S)-Pyrrolidine-2-carboxamide, often referred to as L-prolinamide, is a direct precursor in several high-yielding synthetic routes to Vildagliptin.
Experimental Protocols
Protocol 1.1: Synthesis of (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile, a Key Intermediate for Vildagliptin
This protocol outlines the synthesis of a crucial intermediate for Vildagliptin, starting from L-Prolinamide.
Materials:
-
L-Prolinamide ((S)-Pyrrolidine-2-carboxamide)
-
Dichloromethane (DCM)
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP)
-
Chloroacetyl chloride
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Dissolve 100 g of L-Prolinamide in 1000 mL of DCM in a reaction vessel under a nitrogen atmosphere.
-
Add 88.6 g of triethylamine and 1.07 g of DMAP to the solution at 25-30°C and stir for 15 minutes.[1]
-
In a separate vessel, prepare a solution of 118.7 g of chloroacetyl chloride in 500 mL of DCM.
-
Cool the chloroacetyl chloride solution to -5 to 0°C.
-
Slowly add the L-Prolinamide solution to the cooled chloroacetyl chloride solution over 2-4 hours, maintaining the temperature between -5 and 0°C.[1]
-
After the addition is complete, warm the reaction mixture to 10-15°C and stir until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to 0-5°C and add 201.5 g of phosphorus oxychloride.[1]
-
Heat the mixture to reflux and stir for 6 hours.[1]
-
Upon reaction completion, the resulting product, (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile, can be isolated and purified for the subsequent step.
Protocol 1.2: Synthesis of Vildagliptin from (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile
Materials:
-
(2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile
-
1-Aminoadamantane-3-ol
-
Potassium carbonate
-
Potassium iodide
-
2-Butanone
-
Ethyl acetate
-
Methanol
Procedure:
-
In a reaction vessel, dissolve (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile and 1-aminoadamantane-3-ol in 2-butanone.
-
Add potassium carbonate and a catalytic amount of potassium iodide to the mixture.
-
Reflux the reaction mixture for 4 hours.[2]
-
After the reaction is complete, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate to obtain a residue.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and methanol (1:1) to yield Vildagliptin as colorless crystals.[2]
Quantitative Data
| Step | Starting Material | Product | Reagents | Solvent | Yield | Purity | Reference |
| Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-amide | L-Prolinamide | (S)-1-(2-chloroacetyl)pyrrolidine-2-amide | Chloroacetyl chloride, Propylene oxide | THF | 87.4% | 98.53% (HPLC) | [3] |
| Synthesis of Vildagliptin from (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | Intermediate from above | Vildagliptin | 1-Aminoadamantane-3-ol, K₂CO₃, KI | 2-Butanone | 77% | 98.17% (HPLC) | [2] |
| Overall Synthesis of Vildagliptin | L-proline | Vildagliptin | Chloroacetyl chloride, MeCN, H₂SO₄, 3-aminoadamantanol | THF, MeCN | 82% | >99% | [4] |
Logical Workflow for Vildagliptin Synthesis
References
Application Notes and Protocols for the Synthesis of Anticonvulsant Agents from (S)-Pyrrolidine-2-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Notably, derivatives of (S)-Pyrrolidine-2-carboxamide have demonstrated significant potential as anticonvulsant agents. This document provides detailed application notes and experimental protocols for the synthesis of novel anticonvulsant compounds, leveraging (S)-Pyrrolidine-2-carboxamide hydrochloride as a versatile starting material. The methodologies described herein are based on established synthetic routes for structurally related compounds, such as the widely used antiepileptic drug, Levetiracetam.
The primary mechanism of action for many pyrrolidone-based anticonvulsants involves the modulation of the synaptic vesicle protein 2A (SV2A).[1][2] SV2A is a crucial protein in the presynaptic terminal, and its modulation is thought to reduce neurotransmitter release, thereby decreasing neuronal hyperexcitability associated with seizures.[3][4] This unique mechanism of action distinguishes these compounds from many traditional antiepileptic drugs that primarily target ion channels or GABAergic systems.[5]
Synthesis of Pyrrolidone-Based Anticonvulsant Agents
The synthesis of anticonvulsant agents from this compound typically involves a key N-acylation step followed by intramolecular cyclization. A representative synthetic scheme is the reaction with 4-chlorobutyryl chloride to form an intermediate that can be cyclized to a 2-oxopyrrolidine derivative, a core structure in many anticonvulsant drugs.
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of novel anticonvulsant agents from this compound.
References
- 1. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SV2A Ligands: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. researchgate.net [researchgate.net]
- 4. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Antiplasmodial Compounds Using (S)-Pyrrolidine-2-carboxamide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malaria, a devastating parasitic disease caused by Plasmodium species, continues to pose a significant global health challenge due to the emergence and spread of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents with new mechanisms of action. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. (S)-Pyrrolidine-2-carboxamide, a derivative of the amino acid proline, serves as a versatile chiral building block for the synthesis of a diverse range of compounds, including those with potent antiplasmodial activity. This document provides detailed application notes and protocols for the preparation of antiplasmodial compounds using (S)-Pyrrolidine-2-carboxamide hydrochloride as a starting material or key intermediate.
Synthesis of Pyrrolidine-Based Antiplasmodial Compounds
This compound is a valuable starting material for generating libraries of potential antiplasmodial compounds. The primary synthetic strategies involve the functionalization of the secondary amine of the pyrrolidine ring. A common approach is the synthesis of N-sulfonylated pyrrolidine-2-carboxamide derivatives. These compounds have shown promising activity against Plasmodium falciparum.
A general synthetic route starts with the N-sulfonylation of a proline derivative, followed by amide coupling with various amines. While the cited literature starts from L-proline, a similar pathway can be readily adapted for this compound. The initial step would involve the reaction of (S)-Pyrrolidine-2-carboxamide (obtained by neutralization of the hydrochloride salt) with a suitable sulfonyl chloride. The resulting N-sulfonylated intermediate can then be further modified, or the carboxamide can be coupled with different amines using standard peptide coupling reagents.
General Synthetic Workflow
Caption: General workflow for the synthesis of antiplasmodial compounds.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Sulfonylated Pyrrolidine Carboxamide Derivatives
This protocol is adapted from the synthesis of similar compounds starting from L-proline and can be applied to (S)-Pyrrolidine-2-carboxamide.
Materials:
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, p-nitrobenzenesulfonyl chloride)
-
Dichloromethane (DCM)
-
Amine (for amide coupling)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Hydroxybenzotriazole (HOBt)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Hydrochloric acid (HCl) solution (1 M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.0 eq) in DCM. Add TEA or DIPEA (1.1 eq) and stir at room temperature for 30 minutes.
-
N-Sulfonylation: To the solution from step 1, add the desired sulfonyl chloride (1.0 eq) and an additional equivalent of TEA or DIPEA (1.0 eq). Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% NaHCO₃ solution, 1 M HCl solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-sulfonylated pyrrolidine carboxamide.
-
Amide Coupling (Example): To a solution of the N-sulfonylated pyrrolidine-2-carboxylic acid (obtained by hydrolysis of the carboxamide if needed, or by starting from N-sulfonylated proline) (1.0 eq) in DCM, add EDC.HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the mixture for 20 minutes at room temperature. Add the desired amine (1.0 eq) and continue stirring overnight.
-
Final Work-up and Purification: Dilute the reaction mixture with DCM and wash with 5% NaHCO₃ solution, 1 M HCl solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1]
Protocol 2: In Vitro Antiplasmodial Activity Assay against P. falciparum
This protocol describes a common method for assessing the antiplasmodial activity of synthesized compounds using a SYBR Green I-based fluorescence assay.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human O+ erythrocytes
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, L-glutamine, hypoxanthine, and gentamicin)
-
Synthesized compounds dissolved in DMSO
-
Chloroquine or Artemisinin (as positive controls)
-
96-well microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete culture medium in a 96-well plate.
-
Parasite Culture Preparation: Synchronize the P. falciparum culture to the ring stage. Prepare a parasite suspension with 2% hematocrit and 0.5% parasitemia in the complete culture medium.
-
Incubation: Add the parasite suspension to the wells of the pre-dosed 96-well plate. Include wells with parasitized red blood cells without any drug (negative control) and wells with unparasitized red blood cells (background control).
-
Culture Maintenance: Incubate the plate in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber at 37°C for 72 hours.
-
Assay Termination and Lysis: After 72 hours, add SYBR Green I lysis buffer to each well. Mix thoroughly and incubate in the dark at room temperature for at least 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of unparasitized red blood cells. Calculate the percentage of parasite growth inhibition for each compound concentration compared to the drug-free control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve.
Quantitative Data
The antiplasmodial activity of a series of synthesized sulphonamide pyrolidine carboxamide derivatives against the chloroquine-sensitive (3D7) strain of P. falciparum is summarized below.[1][2][3][4][5]
| Compound ID | R¹ (on Sulfonyl) | R² (on Amide) | IC₅₀ (µM)[1][3][4] |
| 9a | 4-CH₃ | Phenyl | 5.30 |
| 9g | 4-CH₃ | 4-Fluorophenyl | 4.80 |
| 9h | 4-CH₃ | 4-Chlorobenzyl | 6.20 |
| 10c | 4-NO₂ | 4-Methoxyphenyl | 3.80 |
| 10d | 4-NO₂ | 4-Isopropylphenyl | 2.40 |
| 10e | 4-NO₂ | 4-Chlorophenyl | 3.10 |
| 10f | 4-NO₂ | 4-Fluorophenyl | 2.80 |
| 10h | 4-NO₂ | 4-Chlorobenzyl | 4.50 |
| Chloroquine | - | - | 0.02 |
Potential Mechanisms of Action
Pyrrolidine-based compounds may exert their antiplasmodial effect through various mechanisms. Two prominent potential targets in P. falciparum are N-myristoyltransferase (PfNMT) and proteases involved in hemoglobin degradation.
Inhibition of P. falciparum N-myristoyltransferase (PfNMT)
PfNMT is an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of numerous parasite proteins.[6][7] This modification is crucial for protein localization and function. Inhibition of PfNMT disrupts these processes, leading to parasite death.[7][8] Molecular docking studies have suggested that pyrrolidine carboxamide derivatives can bind to the active site of PfNMT, indicating this as a potential mechanism of action.[1][2][3][9]
Caption: Inhibition of PfNMT by pyrrolidine derivatives.
Inhibition of Hemoglobin Degradation
During its intraerythrocytic stage, P. falciparum degrades a significant amount of host cell hemoglobin in its acidic food vacuole to obtain essential amino acids.[1][2][10] This process is mediated by a cascade of proteases, including plasmepsins (aspartic proteases) and falcipains (cysteine proteases).[11][12] Carboxamide-containing compounds have been reported to inhibit these proteases, thereby blocking hemoglobin degradation and starving the parasite.[12]
Caption: Inhibition of hemoglobin degradation pathway.
Conclusion
This compound is a readily available and versatile chiral scaffold for the development of novel antiplasmodial agents. The synthetic routes are accessible, primarily involving N-functionalization and amide coupling reactions. The resulting compounds have demonstrated potent in vitro activity against P. falciparum. The potential dual mechanism of action, targeting both PfNMT and hemoglobin degradation pathways, makes this class of compounds particularly attractive for further lead optimization and drug discovery efforts in the fight against malaria.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 6. Design and Synthesis of Inhibitors of Plasmodium falciparum N-Myristoyltransferase, a Promising Target for Anti-Malarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of N-myristoyltransferase as an antimalarial drug target using an integrated chemical biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. Blocking Plasmodium falciparum Development via Dual Inhibition of Hemoglobin Degradation and the Ubiquitin Proteasome System by MG132 | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-Pyrrolidine-2-carboxamide Derivatives in Enantioselective Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Proline and its derivatives are cornerstones of asymmetric synthesis, serving as versatile chiral auxiliaries and organocatalysts. Their rigid pyrrolidine scaffold provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a variety of chemical transformations. While (S)-Pyrrolidine-2-carboxamide hydrochloride itself is primarily utilized as a building block in the synthesis of pharmaceuticals such as Protirelin, its N-substituted derivatives have emerged as powerful organocatalysts for key carbon-carbon bond-forming reactions.[1]
This document provides an overview of the application of N-substituted (S)-pyrrolidine-2-carboxamide derivatives as chiral organocatalysts in enantioselective synthesis, with a focus on Michael additions and aldol reactions. Detailed protocols and quantitative data are presented to facilitate their use in a research and development setting.
Principle of Action: Enamine Catalysis
The catalytic activity of these prolinamide derivatives stems from their ability to form a nucleophilic enamine intermediate with a carbonyl compound (e.g., a ketone or aldehyde). The chiral environment of the prolinamide then directs the subsequent attack of this enamine on an electrophile from a specific face, leading to the formation of a new stereocenter with high enantioselectivity. The catalyst is then regenerated, completing the catalytic cycle.
References
Troubleshooting & Optimization
Technical Support Center: (S)-Pyrrolidine-2-carboxamide Hydrochloride Solubility
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (S)-Pyrrolidine-2-carboxamide hydrochloride. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for solubility issues, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in organic solvents?
A1: this compound, also known as L-Prolinamide hydrochloride, is a polar compound. Consequently, it exhibits higher solubility in polar solvents. It is generally soluble in water and polar protic solvents like ethanol.[1] Its solubility is expected to be lower in non-polar organic solvents.
Q2: Is there a significant difference in solubility between (S)-Pyrrolidine-2-carboxamide and its hydrochloride salt?
A2: Yes, the hydrochloride salt form is generally more soluble in polar solvents, particularly water, compared to its free base, (S)-Pyrrolidine-2-carboxamide (L-Prolinamide). The salt form enhances stability and solubility in aqueous media.
Q3: How does temperature affect the solubility of (S)-Pyrrolidine-2-carboxamide and its derivatives?
A3: For the free base, L-Prolinamide, experimental data shows that its solubility in various organic solvents such as tetrahydrofuran, n-propanol, acetone, acetonitrile, ethyl acetate, and N,N-dimethylformamide increases with a rise in temperature.[2] This trend is common for most solid solutes in liquid solvents.
Q4: Where can I find quantitative solubility data for (S)-Pyrrolidine-2-carboxamide and its hydrochloride salt?
A4: Comprehensive quantitative data for the hydrochloride salt across a wide range of organic solvents is limited in publicly available literature. However, data for the free base, L-Prolinamide, is available and can provide guidance. The table below summarizes the available data.
Data Presentation: Solubility of (S)-Pyrrolidine-2-carboxamide and its Hydrochloride
Table 1: Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature | Notes |
| (S)-Pyrrolidine-2-carboxamide (L-Prolinamide) | Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Not Specified | Ultrasonic assistance may be needed.[3] |
| (S)-Pyrrolidine-2-carboxamide (L-Prolinamide) | Water | 50 mg/mL | Not Specified | [4] |
| (S)-Pyrrolidine-2-carboxamide (L-Prolinamide) | Ethanol | 50 mg/mL | Not Specified | [4] |
| This compound | Water | Soluble | Not Specified | General qualitative data. |
| This compound | Ethanol | Moderately Soluble | Not Specified | General qualitative data.[1] |
Note: The solubility of the hydrochloride salt in other organic solvents is not well-documented in readily available sources. Experimental determination is recommended for specific applications.
Experimental Protocols
Protocol 1: Determination of Solubility using the Gravimetric Method
This protocol outlines the steps to experimentally determine the solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dish or vial
-
Oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Ensure there is undissolved solid remaining at the bottom of the vial.
-
Place the vial in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. The filter should be compatible with the solvent used.
-
-
Solvent Evaporation:
-
Weigh the evaporation dish containing the filtered solution.
-
Carefully evaporate the solvent. This can be done in a fume hood at room temperature or by gentle heating in an oven at a temperature below the decomposition point of the compound. For volatile solvents, a vacuum desiccator can be used.
-
-
Drying and Weighing:
-
Once the solvent is completely evaporated, dry the remaining solid to a constant weight in an oven or vacuum desiccator.
-
Allow the dish to cool to room temperature in a desiccator before weighing it on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solid.
-
Solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent in the filtered aliquot.
-
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Solubility Results
-
Possible Cause: The system has not reached equilibrium.
-
Solution: Increase the equilibration time. It is advisable to measure solubility at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the solute in the solution is no longer changing.
-
-
Possible Cause: Temperature fluctuations during the experiment.
-
Solution: Use a reliable thermostatic shaker or water bath to maintain a constant temperature. Monitor and record the temperature throughout the experiment.
-
-
Possible Cause: Inaccurate measurement of volume or mass.
-
Solution: Ensure all equipment, especially the analytical balance and pipettes, are properly calibrated.
-
Issue 2: Precipitation of the Compound During Filtration
-
Possible Cause: The solution cools down during handling, causing the compound to crystallize out of the saturated solution.
-
Solution: Pre-warm the pipette and filtration apparatus to the same temperature as the saturated solution. Perform the filtration step as quickly as possible.
-
Issue 3: Incomplete Evaporation of the Solvent
-
Possible Cause: Insufficient drying time or temperature.
-
Solution: Dry the sample to a constant weight, meaning that subsequent weighings after further drying show no significant change in mass. Be cautious not to use a temperature that could cause decomposition of the compound.
-
Issue 4: The Compound Appears to be Insoluble in the Chosen Solvent
-
Possible Cause: The solvent is not suitable for the compound.
-
Solution: As this compound is a polar salt, start with polar solvents. If a non-polar solvent is required for an application, consider using a co-solvent system or preparing a dispersion.
-
Visualizations
References
Technical Support Center: (S)-Pyrrolidine-2-carboxamide Hydrochloride Chemistry
Welcome to the technical support center for (S)-Pyrrolidine-2-carboxamide hydrochloride chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as L-Prolinamide hydrochloride, is a derivative of the amino acid L-proline.[1] It is a chiral molecule widely used as a building block in the synthesis of various pharmaceutical compounds.
Q2: What are the primary applications of this compound in drug development?
It serves as a key intermediate in the synthesis of numerous drugs, including dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, which are used in the treatment of type 2 diabetes.[2] It is also a precursor for various other biologically active molecules.
Q3: What are the most common side reactions observed when using this compound in chemical syntheses?
The two most prevalent side reactions are racemization at the chiral center (C2 of the pyrrolidine ring) and the formation of diketopiperazines (DKPs) , particularly in peptide coupling reactions.
Q4: What factors generally influence the extent of these side reactions?
Several factors can impact the formation of side products, including the choice of coupling reagents, reaction temperature, pH, solvent, and the nature of the reactants being coupled to the pyrrolidine scaffold.
Troubleshooting Guides
Issue 1: Loss of Stereochemical Purity (Racemization)
Problem: You observe the formation of the (R)-enantiomer or diastereomeric impurities in your final product, indicating a loss of stereochemical integrity at the chiral center of the pyrrolidine ring.
Root Cause Analysis: Racemization often occurs during the activation of the carboxyl group in a coupling reaction. The increased acidity of the α-proton upon activation makes it susceptible to abstraction by a base, leading to the formation of a planar intermediate that can be protonated from either face, resulting in a mixture of enantiomers.
Troubleshooting Workflow for Racemization:
Caption: Troubleshooting workflow for addressing racemization.
Quantitative Data on Racemization with Different Coupling Reagents:
The choice of coupling reagent significantly impacts the degree of racemization. The following table summarizes the percentage of the undesired D-isomer formed when coupling Fmoc-protected amino acids, which provides a strong indication of the racemization potential of these reagents in similar chemical environments.
| Coupling Reagent | Additive | Base | % D-Isomer (Epimerization) | Reference |
| BOP | HOBt | NMM | Low (Generally <1%) | [3] |
| PyBOP | HOBt | NMM | 0.8% | [3] |
| HBTU | HOBt | NMM | 1.1% | [3] |
| HATU | HOAt | NMM | 0.4% | [3] |
| HCTU | 6-Cl-HOBt | NMM | 0.6% | [3] |
| COMU | OxymaPure | NMM | Very Low (Often <0.5%) | [4] |
Note: Data is indicative and can vary based on specific substrates and reaction conditions.
Detailed Experimental Protocol to Minimize Racemization:
This protocol details a coupling reaction of an N-protected amino acid to (S)-Pyrrolidine-2-carboxamide using a low-racemization coupling reagent.
Materials:
-
This compound
-
N-protected amino acid (e.g., Fmoc-L-Alanine)
-
COMU (1-(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinocarbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equivalent) and the N-protected amino acid (1.05 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 10 minutes at room temperature.
-
In a separate vial, dissolve COMU (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the COMU solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Formation of Diketopiperazine (DKP) Impurity
Problem: You observe a significant impurity with a mass corresponding to a cyclic dipeptide, particularly when coupling the second amino acid to a prolinamide derivative.
Root Cause Analysis: Diketopiperazine formation is an intramolecular cyclization reaction that occurs with dipeptide esters or amides. When the N-terminal protecting group of a dipeptide containing a prolinamide at the C-terminus is removed, the free amine can nucleophilically attack the amide carbonyl, leading to the formation of a stable six-membered ring and cleavage from the solid support or the rest of the molecule. This is especially prevalent when proline is the second amino acid in the sequence.[5][6]
Logical Flow for DKP Formation and Mitigation:
Caption: Competing pathways of desired coupling versus DKP formation.
Quantitative Data on DKP Formation:
The formation of DKP is highly sequence and condition-dependent. Studies on the synthesis of Tirzepatide, which contains a proline-rich sequence, have shown that DKP formation can be significant. For instance, holding an Fmoc-Pro-Pro-Ser-resin intermediate in DMF can lead to substantial self-deprotection and subsequent DKP formation, with desProPro impurity levels reaching up to 80% after 650 hours.[5] Even a 96-hour hold can result in a DKP concentration of approximately 1.55% in the solution phase.[5]
Detailed Experimental Protocol to Minimize DKP Formation:
This protocol outlines a strategy for coupling a third amino acid to a dipeptide with a C-terminal prolinamide, minimizing the risk of DKP formation.
Materials:
-
Dipeptide-resin with a C-terminal prolinamide
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) (3.9 equivalents)
-
DIPEA (8 equivalents)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the dipeptide-resin in anhydrous NMP for at least 30 minutes.
-
Perform the N-terminal Fmoc-deprotection using a milder base cocktail if DKP formation is a major concern (e.g., 2% DBU and 5% piperazine in NMP) instead of the standard 20% piperidine in DMF.[7]
-
Wash the resin thoroughly with NMP immediately after deprotection to remove all traces of the base.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with HATU in NMP. Add DIPEA and allow the mixture to stand for 2-5 minutes at room temperature.
-
Immediately add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours. For sterically hindered couplings, longer reaction times may be necessary.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., bromophenol blue test).
-
If the coupling is incomplete, perform a second coupling with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with NMP, followed by DCM, and then methanol before drying.
Analytical Methods for Impurity Profiling
HPLC Method for the Analysis of Racemization and DKP Impurities:
A robust High-Performance Liquid Chromatography (HPLC) method is essential for quantifying side products.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (for racemization analysis), e.g., Chiralpak® series
-
C18 reverse-phase column (for DKP and other impurity analysis)
Typical Chromatographic Conditions for Racemization Analysis:
-
Mobile Phase: Isocratic mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol). The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
Typical Gradient Chromatographic Conditions for DKP Analysis:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm and 254 nm
Sample Preparation:
-
Accurately weigh and dissolve a sample of the crude or purified reaction mixture in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
By implementing these troubleshooting guides, protocols, and analytical methods, researchers can better control and minimize common side reactions in the chemistry of this compound, leading to higher yields and purity of the desired products.
References
- 1. (S)-Pyrrolidine-2-carboxamide monohydrochloride | C5H11ClN2O | CID 12707183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (S)-Pyrrolidine-2-carboxamide Hydrochloride Couplings
Welcome to the technical support center for optimizing amide coupling reactions involving (S)-Pyrrolidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction yields. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low or no product yield. What are the most common causes?
A1: Low yields in these couplings often stem from a few critical factors:
-
Incomplete Neutralization: this compound is a salt. The amine is protonated and therefore not nucleophilic. It is essential to add a base to liberate the free amine before it can react.
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered or electron-deficient coupling partners, a standard reagent may not be sufficient to activate the carboxylic acid effectively.[1]
-
Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Incorrect Stoichiometry or Order of Addition: The ratio of reagents is key. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can often improve yields.[3]
-
Side Reactions: Undesired side reactions, such as racemization at the chiral center or the formation of byproducts like N-acylurea when using carbodiimides, can consume starting materials and reduce the yield of the desired product.[2]
Q2: How do I select the most appropriate coupling reagent for my specific substrates?
A2: The choice of coupling reagent depends on factors like steric hindrance, electronic properties of the substrates, cost, and desired reaction time. Uronium/aminium salts like HATU are highly reactive and effective for difficult couplings, while carbodiimides like EDC are cost-effective for simpler systems.[4]
Q3: I'm observing significant racemization of the (S)-pyrrolidine chiral center. How can this be minimized?
A3: Racemization can occur, especially with prolonged reaction times or elevated temperatures.[2] To suppress it:
-
Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These react with the activated intermediate to form an active ester that is less prone to racemization.[5][6]
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.[7]
-
Choose the Right Reagent: Some coupling reagents are inherently better at preserving stereochemical integrity. For example, phosphonium salts (PyBOP) and uronium salts (HATU) with additives are known to minimize racemization.[5]
Q4: What is the best way to purify the final product and remove common byproducts?
A4: Purification strategies depend on the byproducts formed.
-
Carbodiimide Byproducts: If using EDC, the resulting urea byproduct is water-soluble and can be removed with an aqueous workup (e.g., washing with dilute acid and base).[5] If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[5]
-
General Purification: Column chromatography on silica gel is a common and effective method for separating the desired amide from unreacted starting materials and other impurities.[8] The choice of eluent system (e.g., a gradient of methanol in dichloromethane) should be optimized based on TLC analysis.[2]
Q5: What is the role of the base in the reaction, and which one should I use?
A5: The base serves two primary functions:
-
Neutralization: It deprotonates the hydrochloride salt of (S)-Pyrrolidine-2-carboxamide to generate the free, nucleophilic amine.
-
Scavenging Acid: It neutralizes any acidic byproducts formed during the reaction, maintaining a favorable pH for the coupling to proceed.
A non-nucleophilic organic base is preferred to avoid competing reactions. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are the most common choices.[2][7] Typically, 2-3 equivalents of the base are used.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the coupling reaction.
| Symptom / Observation | Possible Cause | Recommended Solution & Action |
| Low or No Product Yield | Incomplete neutralization of (S)-Pyrrolidine-2-carboxamide HCl. | Ensure at least 1 equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) is added to the amine before the coupling reagent. |
| Inefficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent like HATU or PyBOP.[4] Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine solution.[3] | |
| Hydrolysis of activated intermediate. | Use anhydrous solvents (e.g., DMF, DCM) and reagents.[2] Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Multiple Products on TLC/LC-MS | Racemization of the chiral center. | Add a racemization suppressant like HOBt or OxymaPure (1.0-1.5 eq).[1][6] Lower the reaction temperature to 0 °C.[7] |
| N-acylurea byproduct formation (with EDC/DCC). | Add HOBt to the reaction mixture. This intercepts the O-acylisourea intermediate to form an active ester, preventing rearrangement.[9] | |
| Self-coupling of the carboxylic acid. | Ensure the amine is present and active. Consider a slower, dropwise addition of the activated carboxylic acid solution to the amine solution. | |
| Difficulty in Product Purification | Water-soluble byproducts (e.g., EDC-urea, HOBt). | Perform a thorough aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), water, a weak base (e.g., sat. NaHCO₃), and brine.[6][10] |
| Insoluble byproducts (e.g., DCU from DCC). | Filter the crude reaction mixture through a pad of celite before the aqueous workup. Consider switching to DIC or EDC to avoid this issue.[5] | |
| Product co-elutes with starting materials. | Optimize column chromatography conditions. Try a different solvent system or use a gradient elution.[11] | |
| Inconsistent Yields Between Batches | Variability in reagent quality or reaction setup. | Use high-purity, anhydrous reagents and solvents for every reaction.[2] Maintain strict control over reaction parameters like temperature, stirring speed, and addition times.[2] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Reagent | Class | Advantages | Disadvantages | Typical Conditions |
| EDC (or EDC·HCl) | Carbodiimide | Water-soluble byproduct (easy removal); cost-effective.[5] | Moderate reactivity; risk of racemization without additives.[5] | EDC (1.2-1.5 eq), HOBt (1.2 eq), Base (2-3 eq), Solvent (DMF/DCM), 0 °C to RT.[12] |
| DCC | Carbodiimide | Inexpensive; effective. | Insoluble urea byproduct (difficult to remove); potent allergen.[5] | DCC (1.1 eq), Solvent (DCM/THF), 0 °C to RT. |
| HATU | Uronium Salt | Very high reactivity; fast reaction times; low racemization; good for hindered substrates.[4] | Higher cost; can react with primary amines to form guanidinium byproducts.[13] | HATU (1.1-1.2 eq), Base (2-3 eq, e.g., DIPEA), Solvent (DMF), RT.[1] |
| PyBOP | Phosphonium Salt | High reactivity; low racemization; avoids carcinogenic HMPA byproduct seen with BOP.[4] | Higher cost than carbodiimides. | PyBOP (1.1-1.2 eq), Base (2-3 eq), Solvent (DMF/DCM), RT. |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][3]
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (1.2 eq) to generate the free amine.
-
Add the free amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
-
To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add a base such as DIPEA or N-methylmorpholine (3.0 eq).[7][12]
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for (S)-Pyrrolidine-2-carboxamide coupling.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Simplified mechanism for EDC/HOBt mediated amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. file.globalso.com [file.globalso.com]
- 5. peptide.com [peptide.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. people.uniurb.it [people.uniurb.it]
preventing racemization in reactions with (S)-Pyrrolidine-2-carboxamide hydrochloride
Welcome to the Technical Support Center for (S)-Pyrrolidine-2-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization in chemical reactions involving this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
This compound is a derivative of the amino acid L-proline.[1] Its rigid pyrrolidine ring structure makes it a valuable chiral building block in organic synthesis and medicinal chemistry. It is frequently used as an intermediate in the synthesis of pharmaceuticals, particularly in peptide synthesis and as a precursor for various chiral ligands and catalysts.
Q2: What is racemization and why is it a concern when using this compound?
Racemization is the conversion of a single enantiomer (in this case, the S-enantiomer) into an equal mixture of both enantiomers (S and R). This results in a loss of optical activity. In drug development, the stereochemistry of a molecule is often critical to its biological activity and safety. The undesired R-enantiomer may have reduced efficacy, different pharmacological effects, or even be toxic. Therefore, preventing racemization is crucial to ensure the synthesis of the desired, enantiomerically pure final product.
Q3: What are the primary causes of racemization in reactions involving this compound?
Racemization at the chiral alpha-carbon of the pyrrolidine ring is most likely to occur during reactions that involve activation of the carboxamide group or deprotonation of the alpha-carbon. In the context of peptide coupling, the most common causes are:
-
Formation of an oxazolone intermediate: Activation of the N-acylproline derivative can lead to the formation of a planar oxazolone intermediate, which can be protonated from either side, leading to racemization.
-
Direct enolization: A strong base can directly abstract the proton from the alpha-carbon, forming a planar enolate intermediate, which is achiral. Reprotonation then leads to a mixture of enantiomers.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of solvents, bases, and coupling reagents can all significantly influence the rate of racemization.
Troubleshooting Guide: Preventing Racemization
This guide provides a systematic approach to identifying and resolving issues with racemization in your reactions.
Problem: Significant racemization is detected in the product.
Logical Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
-
Potential Cause: Highly reactive coupling reagents, especially carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) used alone, can promote racemization.
-
Recommended Solution: When using carbodiimides, always include a racemization-suppressing additive. Common and effective additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (OxymaPure). For reactions that are particularly sensitive to racemization, consider using uronium or phosphonium-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for lower racemization rates.[2]
Step 2: Examine the Base Used in the Coupling Step
-
Potential Cause: Strong, non-hindered bases can increase the rate of racemization by promoting the abstraction of the alpha-proton.
-
Recommended Solution: Employ a sterically hindered or weaker base. 2,4,6-Collidine is a highly recommended alternative to more common bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[3]
Step 3: Control the Reaction Temperature
-
Potential Cause: Higher reaction temperatures provide more energy for the system to overcome the activation barrier for racemization.
-
Recommended Solution: Conduct the coupling reaction at room temperature (approximately 25°C) or below. For highly sensitive substrates, performing the coupling at 0°C can significantly reduce the extent of racemization.[3]
Step 4: Assess Your Solvent Choice
-
Potential Cause: The polarity of the solvent can influence the stability of the intermediates that lead to racemization.
-
Recommended Solution: Whenever possible, use less polar solvents. For example, performing carbodiimide-mediated couplings in dichloromethane (DCM) has been shown to result in less racemization compared to dimethylformamide (DMF).[4]
Quantitative Data on Racemization
The choice of coupling reagents and additives has a significant impact on the degree of racemization. The following table summarizes the percentage of D-isomer formation under different coupling conditions.
| Coupling Reagent | Additive | Base | Solvent | Typical % Racemization |
| DIC | None | DIEA | DMF | High |
| DIC | HOBt | NMM | DMF | Low |
| DIC | HOAt | DIEA | DMF | Very Low |
| HBTU | HOBt | DIEA | DMF | Low |
| HATU | HOAt | Collidine | DCM | Very Low |
Note: These values are indicative and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using HATU/Collidine
This protocol describes a method to minimize racemization during the coupling of a protected amino acid to (S)-Pyrrolidine-2-carboxamide.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.0 eq)
-
2,4,6-Collidine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-protected amino acid, this compound, and HATU in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 2,4,6-collidine to the reaction mixture while stirring.
-
Allow the reaction to stir at 0°C for 15 minutes, then let it warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Detection and Quantification of Racemization by Chiral HPLC
This protocol outlines a general procedure for determining the enantiomeric excess of your product.
1. Sample Preparation: a. Prepare a standard solution of the racemic product for comparison. b. Prepare a solution of your synthesized product at a known concentration (e.g., 1 mg/mL) in the mobile phase.
2. Chiral HPLC Analysis: a. Column: Use a suitable chiral stationary phase column (e.g., CROWNPAK CR(+)). b. Mobile Phase: An isocratic mobile phase, such as a perchloric acid solution (pH 1.0), is often effective. The exact composition should be optimized for your specific compound. c. Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min. d. Column Temperature: Maintain a constant column temperature, typically around 25°C. e. Detection: Use a UV detector at a wavelength where your compound has significant absorbance. f. Injection Volume: Inject a small, consistent volume (e.g., 10 µL).
3. Quantification: a. Run the racemic standard to identify the retention times of the S- and R-enantiomers. b. Run your synthesized sample. c. Integrate the peak areas for the two enantiomers. d. Calculate the percentage of racemization using the following formula: % Racemization = [Area(R-enantiomer) / (Area(S-enantiomer) + Area(R-enantiomer))] * 100
Signaling Pathways and Conceptual Diagrams
Mechanism of Racemization via Oxazolone Formation:
Caption: The oxazolone mechanism of racemization.
References
Technical Support Center: (S)-Pyrrolidine-2-carboxamide Hydrochloride in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the use of (S)-Pyrrolidine-2-carboxamide hydrochloride (also known as L-Prolinamide hydrochloride) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency when incorporating this compound?
A1: Low coupling efficiency is a common challenge and can stem from several factors. Firstly, the hydrochloride salt must be neutralized in situ by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), to liberate the free amine for the reaction. Inadequate neutralization can significantly hinder the coupling. Secondly, the secondary amine of the pyrrolidine ring, once coupled, can present steric hindrance to the incoming activated amino acid. Finally, aggregation of the growing peptide chain on the solid support can physically block reactive sites, preventing efficient coupling.[1][2]
Q2: I'm observing a significant deletion product where (S)-Pyrrolidine-2-carboxamide should be. How can I improve the coupling yield?
A2: To overcome low coupling yields, several strategies can be employed. Consider switching to a more potent coupling reagent, such as an onium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which are known to be highly effective.[3][4] Performing a "double coupling" step, where the coupling reaction is repeated with a fresh solution of activated amino acid, can also drive the reaction to completion. Additionally, changing the primary solvent from DMF to NMP, or adding a small amount of a chaotropic agent like DMSO, can help disrupt peptide aggregation and improve reaction kinetics.[1][5]
Q3: My synthesis is failing after coupling the first amino acid to a prolinamide-functionalized resin, leading to major product loss. What is the likely cause?
A3: This issue is characteristic of diketopiperazine (DKP) formation.[6] After deprotection of the second amino acid in the sequence (the one coupled to prolinamide), the free N-terminus can attack the amide carbonyl of the prolinamide residue. This intramolecular cyclization cleaves the dipeptide from the resin, resulting in significant yield loss.[1] This side reaction is particularly prevalent when proline or related structures are at the C-terminus.[1][6] To mitigate this, using a sterically bulky resin, such as a 2-chlorotrityl chloride (2-CTC) resin, is highly recommended as it inhibits the cyclization reaction.[6][7]
Q4: How can I minimize the risk of racemization when activating an amino acid to be coupled to (S)-Pyrrolidine-2-carboxamide?
A4: Racemization can occur during the activation step of the incoming amino acid.[8] When using carbodiimide activators like DIC, it is crucial to include an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, which forms an active ester intermediate that is less prone to racemization.[1][9] Onium salt coupling reagents (e.g., HATU, HBTU) are generally preferred as they are highly efficient and suppress racemization effectively.[4] Using a weaker base for neutralization, such as NMM or collidine, can also reduce the risk of epimerization compared to stronger bases like DIEA.[4]
Q5: I am experiencing solubility issues with this compound in my primary synthesis solvent. What are the best practices for dissolution?
A5: While the hydrochloride salt form enhances water solubility, this compound may have limited solubility in common organic solvents used for peptide synthesis like DMF or NMP.[10][11] To improve dissolution, gentle sonication can be applied to break up aggregates.[12] If solubility remains an issue, adding a small percentage (5-10%) of a more polar, aprotic co-solvent like DMSO can be effective.[1] It is critical to ensure the compound is fully dissolved and neutralized with base before initiating the coupling reaction.
Q6: Can the C-terminal primary amide of prolinamide participate in side reactions during cleavage?
A6: Under standard cleavage conditions using trifluoroacetic acid (TFA), the C-terminal amide is generally stable. However, prolonged exposure to harsh acidic conditions or the presence of certain scavengers could potentially lead to minor hydrolysis. More significantly, if using older coupling methods involving carbodiimides without additives, there is a risk of dehydration of the primary amide to a nitrile, particularly with residues like asparagine and glutamine.[9] While less common for a C-terminal amide, using modern onium salt reagents minimizes this risk.
Troubleshooting Guide
The following table summarizes common problems encountered when using this compound and provides recommended solutions.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Deletion Sequence | - Incomplete neutralization of the hydrochloride salt. - Steric hindrance. - Peptide aggregation on resin.[1][2] | - Ensure at least 2 equivalents of base (e.g., DIEA) are used. - Use a stronger coupling reagent (e.g., HATU, HCTU).[4] - Perform a double coupling. - Switch solvent from DMF to NMP or add DMSO.[5] |
| Major Product Loss After Second Residue | - Diketopiperazine (DKP) formation.[1][6] | - Use a 2-chlorotrityl chloride (2-CTC) resin.[7] - Minimize time between deprotection and the next coupling. |
| Poor Reagent Solubility | - Low solubility of the hydrochloride salt in organic solvents.[10][11] | - Use gentle sonication to aid dissolution.[12] - Add a small amount of DMSO (5-10%) as a co-solvent.[1] - Ensure the reagent is fully dissolved before starting the reaction. |
| Presence of Epimeric Impurities | - Racemization of the activated amino acid during coupling.[1][8] | - Use coupling additives like HOBt or Oxyma Pure with carbodiimides.[9] - Employ onium salt reagents (HATU, HBTU) known for low racemization.[4] - Use a weaker base like NMM instead of DIEA. |
| Side Product with Mass of (-18 Da) | - Dehydration of the C-terminal amide to a nitrile. | - Avoid harsh coupling reagents like DCC alone.[9] - Use onium salt reagents (HATU, PyBOP) which do not promote this side reaction. |
Experimental Protocols
Protocol 1: Standard Coupling of an Fmoc-Amino Acid to a Prolinamide-Functionalized Resin
This protocol assumes a solid-phase peptide synthesis (SPPS) workflow using Fmoc chemistry.
-
Resin Swelling: Swell the prolinamide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Reaction:
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq.), a coupling reagent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the vessel and vortex for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a second coupling may be necessary (see Protocol 2).
Protocol 2: Cleavage and Deprotection
This protocol is for cleaving the final peptide from the resin and removing side-chain protecting groups.
Caution: Handle TFA in a well-ventilated fume hood.
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) (3 times) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the final peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[13]
Visualized Workflows
Caption: A troubleshooting decision tree for peptide synthesis issues.
Caption: Mechanism of Diketopiperazine (DKP) formation.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Total synthesis of [β-HIle]2-nodupetide: effect of ester to amide substitution on its antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
Technical Support Center: (S)-Pyrrolidine-2-carboxamide Hydrochloride Large-Scale Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (S)-Pyrrolidine-2-carboxamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the large-scale synthesis of this compound?
A1: The primary challenges include managing the hygroscopic nature of starting materials and intermediates, controlling the formation of impurities such as ammonium chloride and the corresponding D-isomer, ensuring complete reaction while avoiding side reactions, and achieving efficient purification of the highly polar and water-soluble final product.[1][2][3][4]
Q2: How can I minimize the formation of the diastereomeric (D-isomer) impurity?
A2: Minimizing the D-isomer requires strict control over reaction conditions, particularly temperature and pH, to prevent racemization.[1][3] It is also crucial to use high-purity L-proline as the starting material. Chiral HPLC analysis should be employed to monitor the enantiomeric purity throughout the process.[5]
Q3: What are the recommended storage and handling conditions for this compound and its intermediates?
A3: Due to the hygroscopic nature of the hydrochloride salt and its precursors, it is essential to store them in tightly sealed containers under a dry, inert atmosphere (e.g., nitrogen or argon).[4][6] Handling should be performed in a controlled low-humidity environment to prevent moisture absorption, which can affect stability and reactivity.[4][6]
Q4: What are the key safety precautions to consider during the large-scale synthesis?
A4: The synthesis may involve hazardous reagents such as thionyl chloride or phosgene derivatives, which are corrosive and toxic.[7][8] Appropriate personal protective equipment (PPE), including respiratory protection, and engineering controls like fume hoods are mandatory. Reactions should be conducted in well-ventilated areas, and emergency procedures for handling chemical spills should be in place.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction during amidation.[7] - Product loss during purification due to high water solubility. - Side reactions due to improper temperature control.[2] | - Extend reaction time for amidation or increase ammonia pressure.[7] - Use a suitable organic solvent for extraction and consider salting out the aqueous layer. - Maintain strict temperature control, especially during exothermic steps.[2] |
| High Impurity Levels (e.g., Ammonium Chloride) | - Inefficient removal of by-products during workup.[1][9] - Use of excess ammonolysis reagent. | - Implement an alkaline wash step to neutralize and remove ammonium salts.[1][9] - Optimize the stoichiometry of the ammonolysis reagent. |
| Presence of D-Isomer Impurity | - Racemization during the reaction, potentially caused by harsh basic or acidic conditions or elevated temperatures.[3] | - Maintain a controlled pH and temperature throughout the synthesis. - Consider using a milder base or acid where applicable. - Employ chiral purification techniques if necessary, although this can be costly on a large scale. |
| Product is a Gummy or Oily Solid Instead of Crystalline Powder | - Presence of residual solvent. - High levels of impurities preventing crystallization. - Hygroscopic nature of the product leading to moisture absorption.[4][6] | - Ensure thorough drying under vacuum at an appropriate temperature. - Purify the crude product to remove impurities that inhibit crystallization.[3] - Handle and dry the product in a low-humidity environment and store it under an inert atmosphere.[4] |
| Inconsistent Crystal Form or Particle Size | - Variations in crystallization conditions (solvent, temperature, cooling rate).[3] | - Standardize the crystallization protocol, including solvent system, temperature profile, and agitation speed.[3] - Seeding with crystals of the desired form can promote consistent crystallization. |
Experimental Protocols
Key Experiment: Synthesis of L-Prolinamide from L-Proline Methyl Ester Hydrochloride
This protocol is a representative method for the ammonolysis step, a critical stage in the synthesis of the target molecule's precursor.
Materials:
-
L-Proline methyl ester hydrochloride
-
Anhydrous methanol
-
Ammonia gas
-
Dichloromethane
-
Concentrated sodium hydroxide solution
Procedure:
-
Dissolve L-proline methyl ester hydrochloride in anhydrous methanol in a suitable pressure reactor.
-
Cool the solution to 0-10°C with stirring.
-
Introduce anhydrous ammonia gas into the reactor, maintaining the temperature between 15-20°C.
-
Continue the reaction for 15-20 hours, monitoring for completion by HPLC.
-
Upon completion, stop the ammonia flow and evaporate the methanol under reduced pressure.
-
Dissolve the resulting crude product in dichloromethane and cool the solution to 0-10°C.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to neutralize the hydrochloride and precipitate inorganic salts.
-
Stir the mixture for 1 hour at 0-10°C.
-
Filter the inorganic salts and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude L-prolinamide.
-
The crude L-prolinamide can then be purified by recrystallization.[1][9]
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logic diagram for troubleshooting low product purity issues.
References
- 1. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]
- 2. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 3. CN103896820A - Method for purifying L-prolinamide - Google Patents [patents.google.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 8. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents [patents.google.com]
- 9. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]
byproduct formation in the synthesis of N-substituted (S)-Pyrrolidine-2-carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N-substituted (S)-Pyrrolidine-2-carboxamides.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low reaction yield and a major byproduct peak in LC-MS with a mass corresponding to the dipeptide of proline.
-
Question: My reaction yield is significantly lower than expected, and the primary impurity observed in my LC-MS analysis corresponds to the molecular weight of a proline-proline dipeptide cyclized product. What is causing this, and how can I prevent it?
-
Answer: This issue is likely due to the formation of a diketopiperazine (DKP) byproduct. This side reaction is particularly common when proline is the N-terminal amino acid in a dipeptide intermediate. The free N-terminal amine of the dipeptide can intramolecularly attack the activated carboxyl group, leading to the formation of a stable six-membered ring (DKP) and truncation of the desired product.
Troubleshooting Steps:
-
Control Reaction Temperature: Perform the coupling reaction at room temperature or below (0 °C) to minimize the rate of DKP formation.
-
Choice of Coupling Reagent: Utilize coupling reagents known for rapid amide bond formation, which can outcompete the intramolecular cyclization. Reagents like HATU or HCTU are often preferred.
-
Amine Salt: Keep the amine as its hydrochloride or trifluoroacetate salt and use a tertiary amine base (like DIEA or NMM) for in situ neutralization during the coupling reaction. This minimizes the concentration of the free amine available for DKP formation.
-
Solvent Selection: The choice of solvent can influence the rate of DKP formation. Aprotic polar solvents like DMF are commonly used, but in some cases, less polar solvents like dichloromethane (DCM) may reduce this side reaction.
-
Issue 2: Appearance of a diastereomeric impurity in chiral HPLC analysis, indicating a loss of optical purity.
-
Question: My final product shows two peaks in the chiral HPLC analysis, indicating the presence of the (R)-enantiomer, although I started with (S)-proline. What leads to this loss of stereochemical integrity?
-
Answer: This problem is due to epimerization (racemization) at the alpha-carbon of the proline residue during the activation and coupling steps. The activated carboxyl group increases the acidity of the α-proton, which can be abstracted by a base, leading to a temporary loss of chirality and the formation of the D-isomer upon reprotonation.
Troubleshooting Steps:
-
Optimize Coupling Reagents and Additives: Avoid the combination of carbodiimides (like DCC or DIC) with 1-hydroxybenzotriazole (HOBt), especially in DMF, as this is known to promote epimerization of proline.[1][2] Uronium/aminium-based reagents like HBTU, HATU, or HCTU generally result in lower rates of racemization.[3]
-
Control the Base: Use a sterically hindered or weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[4]
-
Manage Reaction Temperature: Perform the coupling reaction at lower temperatures (e.g., 0 °C) to reduce the rate of epimerization.[1]
-
Solvent Choice: The solvent can play a crucial role. Dichloromethane (DCM) or tetrahydrofuran (THF) have been shown to result in significantly less racemization compared to dimethylformamide (DMF) when using carbodiimide-based coupling methods.[1][2]
-
Issue 3: A significant byproduct is observed with a mass corresponding to the desired product plus the mass of the carbodiimide used.
-
Question: I am using DCC as a coupling reagent, and my crude product shows a major impurity with a molecular weight that is the sum of my desired product and DCC. What is this byproduct, and how can I avoid its formation?
-
Answer: This byproduct is an N-acylurea , which forms from the rearrangement of the O-acylisourea intermediate generated during the carbodiimide activation of the carboxylic acid.[5][6] This rearranged product is stable and no longer reactive towards the amine, leading to a decrease in the yield of the desired amide.
Troubleshooting Steps:
-
Use of Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), to the reaction mixture. These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still reactive towards the amine.[7]
-
Alternative Coupling Reagents: Consider using phosphonium- or aminium-based coupling reagents (e.g., PyBOP, HBTU, HATU), which do not proceed through an O-acylisourea intermediate and therefore do not form N-acylurea byproducts.[3]
-
Issue 4: During the synthesis using HBTU or HATU, a byproduct with a mass increase of +98 Da is detected.
-
Question: When using HBTU for the coupling reaction, I observe a side product with a mass addition of 98 Da on my amine starting material or product. What is this species?
-
Answer: This byproduct results from a side reaction called guanidinylation . It occurs when the free amine of your substrate attacks the guanidinium carbon of the uronium/aminium coupling reagent (like HBTU or HATU), leading to the formation of a stable tetramethylguanidinium group on the nitrogen atom. This side reaction is more likely to occur if an excess of the coupling reagent is used relative to the carboxylic acid.[8]
Troubleshooting Steps:
-
Stoichiometry Control: Use a stoichiometric amount (1:1 molar ratio) of the coupling reagent relative to the carboxylic acid.
-
Pre-activation: Pre-activate the carboxylic acid with the coupling reagent in the absence of the amine component for a short period (5-10 minutes) before adding the amine to the reaction mixture. This ensures that the coupling reagent is consumed in the activation step before it has a chance to react with the amine.[8]
-
Alternative Reagents: If guanidinylation remains a persistent issue, consider switching to a phosphonium-based coupling reagent like PyBOP or PyAOP, which do not have the guanidinium moiety and are therefore not prone to this side reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common side reactions to be aware of during the synthesis of N-substituted (S)-Pyrrolidine-2-carboxamides?
-
A1: The most prevalent side reactions are diketopiperazine (DKP) formation, epimerization of the proline alpha-carbon, N-acylurea formation when using carbodiimide coupling reagents, and guanidinylation when using uronium/aminium-based coupling reagents.
-
-
Q2: How can I monitor the progress of my reaction and the formation of byproducts?
-
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Chiral High-Performance Liquid Chromatography (HPLC) is necessary to detect and quantify epimerization.
-
-
Q3: What is the best general-purpose coupling reagent for synthesizing these amides with minimal side reactions?
-
A3: While the "best" reagent can be substrate-dependent, uronium/aminium reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely regarded for their high efficiency and low propensity for racemization.[3]
-
-
Q4: Can I use a one-pot procedure for the synthesis?
-
A4: Yes, a one-pot procedure is common. This typically involves dissolving the (S)-proline derivative, the amine, the coupling reagent, and a non-nucleophilic base in a suitable solvent and stirring at room temperature until the reaction is complete.
-
-
Q5: What are the recommended purification techniques for N-substituted (S)-Pyrrolidine-2-carboxamides?
-
A5: The primary methods for purification are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the physical properties of the product (solid or oil) and the nature of the impurities.
-
Data Presentation
The following tables summarize quantitative data regarding the impact of reaction conditions on byproduct formation.
Table 1: Effect of Coupling Reagent and Solvent on Proline Racemization
| Boc-Amino Acid | Coupling Reagent/Additive | Solvent | % D-Isomer (Racemization) | Reference |
| Boc-L-Pro-OH | WSCI / HOBt | DMF | Extensive Racemization | [1][2] |
| Boc-L-Pro-OH | WSCI | DMF | Greatly Decreased Racemization | [1][2] |
| Boc-L-Pro-OH | Carbodiimide | DCM | Almost No Racemization | [1][2] |
| Boc-L-Pro-OH | Mixed Anhydride | THF | Almost No Racemization | [1][2] |
Data adapted from studies on proline and hydroxy-proline phenacyl esters, demonstrating the significant influence of HOBt in DMF and the benefit of using alternative solvents.[1][2]
Table 2: Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS)
| Peptide Sequence | Synthesis Method | % DKP Byproduct | Reference |
| Model depsipeptide | Fmoc-SPPS | 91% | [9] |
| Model depsipeptide | Picoc-SPPS | 15% | [9] |
| Fmoc-Pro-Pro-Ser-resin | Fmoc-SPPS (post-coupling hold) | up to 80% | [10][11] |
This data highlights the high propensity for DKP formation in Fmoc-SPPS, especially with proline-containing sequences, and the potential for mitigation with alternative synthesis strategies.[9][10][11]
Experimental Protocols
Protocol 1: General Solution-Phase Synthesis of an N-Substituted (S)-Pyrrolidine-2-carboxamide
This protocol describes a general procedure using HATU as the coupling reagent.
-
Reagents and Materials:
-
N-Boc-(S)-proline
-
Primary or secondary amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a clean, dry round-bottom flask, add N-Boc-(S)-proline (1.0 equivalent).
-
Dissolve the N-Boc-(S)-proline in anhydrous DMF (approximately 0.1 M concentration).
-
Add the amine (1.0-1.1 equivalents) to the solution.
-
Add HATU (1.1 equivalents) to the reaction mixture.
-
Slowly add DIEA (2.5 equivalents) to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by flash column chromatography or recrystallization.
-
For deprotection of the Boc group, the crude product can be dissolved in a solution of 20-50% trifluoroacetic acid (TFA) in DCM and stirred for 1-2 hours at room temperature, followed by removal of the solvent and TFA under reduced pressure.
-
Protocol 2: Purification by Flash Column Chromatography
-
Materials:
-
Crude N-substituted (S)-Pyrrolidine-2-carboxamide
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
Glass column, flasks, and other standard chromatography equipment
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Pack the column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of DCM or the eluent.
-
Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% Ethyl Acetate in Hexanes).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Recrystallization
-
Materials:
-
Crude solid N-substituted (S)-Pyrrolidine-2-carboxamide
-
A suitable solvent or solvent pair (e.g., ethyl acetate/hexanes, ethanol/water)
-
Erlenmeyer flask, hot plate, ice bath
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to just dissolve the solid.
-
If using a solvent pair, add the less soluble solvent dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualization
General Reaction Workflow
Caption: General workflow for the synthesis of N-substituted (S)-Pyrrolidine-2-carboxamides.
Diketopiperazine (DKP) Formation Mechanism
Caption: Mechanism of Diketopiperazine (DKP) byproduct formation.
Epimerization (Racemization) Mechanism
Caption: Mechanism of proline epimerization during amide coupling.
N-Acylurea Formation Mechanism
Caption: Mechanism of N-acylurea byproduct formation with carbodiimides.
Guanidinylation Side Reaction
Caption: Mechanism of guanidinylation side reaction with uronium/aminium reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. bachem.com [bachem.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diastereoselectivity with (S)-Pyrrolidine-2-carboxamide Hydrochloride
Welcome to the technical support center for improving the diastereoselectivity of reactions using (S)-Pyrrolidine-2-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in asymmetric synthesis?
A1: this compound is a chiral organocatalyst derived from the natural amino acid L-proline. It is utilized in various asymmetric transformations to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer over others. The catalyst operates through an enamine-based catalytic cycle. The protonated form, provided by the hydrochloride salt, is often crucial for catalytic activity, as the acidic proton on the pyrrolidine nitrogen and the amide N-H proton can activate the electrophile through hydrogen bonding.
Q2: How does the protonated form of the catalyst (hydrochloride salt) improve diastereoselectivity?
A2: The protonated pyrrolidine nitrogen is essential for the formation of the enamine intermediate with a carbonyl donor (e.g., a ketone). Furthermore, the acidic protons of the catalyst, including the amide N-H, can form hydrogen bonds with the electrophile (e.g., an aldehyde). This interaction creates a rigid, chiral transition state that directs the approach of the enamine, favoring the formation of one diastereomer. For protonated prolinamides, there isn't always a clear correlation between the amide N-H acidity and the resulting stereoselectivity, suggesting a complex interplay of electronic and steric factors.[1]
Q3: Can I use the free base, (S)-Pyrrolidine-2-carboxamide, instead of the hydrochloride salt?
A3: While the free base can be used, the hydrochloride salt is often preferred as it ensures the presence of the necessary acidic proton for the catalytic cycle to proceed efficiently. In some cases, using the free base may require the addition of a co-catalyst, such as a Brønsted acid, to achieve optimal results.[1] The protonation of the catalyst has been highlighted as important for achieving higher enantioselectivity, particularly in aqueous media.
Q4: What are the most common reactions where this catalyst is used to improve diastereoselectivity?
A4: This catalyst and its derivatives are most commonly employed in asymmetric aldol and Michael addition reactions. In these reactions, it facilitates the carbon-carbon bond formation between a ketone (donor) and an aldehyde or a nitroalkene (acceptor), respectively, with high stereocontrol.
Troubleshooting Guides
Problem 1: Low Diastereomeric Ratio (d.r.) in an Aldol Reaction
Possible Causes:
-
Suboptimal Reaction Temperature: The energy difference between the diastereomeric transition states may be small, and a higher temperature can lead to the formation of both diastereomers.
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the transition state. A solvent that does not favor the desired rigid transition state can lead to poor diastereoselectivity.
-
Incorrect Stoichiometry: An incorrect ratio of reactants or catalyst can affect the reaction pathway and selectivity.
-
Presence of Water (in non-aqueous reactions): Trace amounts of water can interfere with the catalytic cycle and disrupt the hydrogen bonding network in the transition state.
Solutions:
| Solution | Action | Expected Outcome |
| Optimize Temperature | Lower the reaction temperature. Reactions are often run at room temperature, 0 °C, or even as low as -25 °C. | Increased diastereoselectivity, as lower temperatures amplify the energy difference between competing transition states. Reaction times may be longer. |
| Solvent Screening | Experiment with a range of solvents with varying polarities and coordinating abilities (e.g., DMSO, THF, Dioxane, water). | Identification of a solvent system that stabilizes the desired transition state, leading to a higher d.r. |
| Adjust Stoichiometry | Ensure accurate measurement of all reactants. Typically, a slight excess of the ketone donor is used. Catalyst loading is usually between 10-20 mol%. | Improved reaction efficiency and selectivity by ensuring the desired catalytic pathway is favored. |
| Ensure Anhydrous Conditions | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Minimized interference from water, leading to a more controlled and selective reaction. |
Problem 2: Slow or No Reaction
Possible Causes:
-
Insufficient Catalyst Activity: The catalyst may not be sufficiently active under the chosen reaction conditions.
-
Low Reaction Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate.
-
Poor Solubility: The catalyst or reactants may not be sufficiently soluble in the chosen solvent.
-
Catalyst Deactivation: Impurities in the reagents or solvent can deactivate the catalyst.
Solutions:
| Solution | Action | Expected Outcome |
| Increase Catalyst Loading | Incrementally increase the catalyst loading, for example, from 10 mol% to 20 mol%. | Increased reaction rate. |
| Optimize Temperature | Gradually increase the reaction temperature. If the reaction is being run at 0 °C, try room temperature. | Faster reaction kinetics. Note that this may have a negative impact on diastereoselectivity, so a balance needs to be found. |
| Improve Solubility | Choose a solvent in which all components are soluble. For example, DMSO is often a good solvent for these reactions. | A homogeneous reaction mixture, leading to improved reaction rates. |
| Purify Reagents | Ensure all reagents and the solvent are of high purity. | Removal of potential inhibitors, leading to a more efficient reaction. |
Experimental Protocols
Key Experiment: Asymmetric Aldol Reaction of a Ketone with an Aldehyde
This protocol is a representative procedure for the direct asymmetric aldol reaction between a ketone and an aromatic aldehyde using this compound as the catalyst.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., DMSO, Dioxane, or Water)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the aromatic aldehyde (0.25 mmol, 1.0 equiv) and this compound (0.025 mmol, 10 mol%).
-
Add the anhydrous solvent (1 mL).
-
Add the ketone (1.25 mmol, 5.0 equiv) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy.
Quantitative Data Summary
The diastereoselectivity of the aldol reaction is highly dependent on the reaction conditions. The following table summarizes representative data for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by pyrrolidine-based systems, to illustrate the effect of different solvents.
| Entry | Catalyst System | Solvent | Time | Yield (%) | d.r. (anti:syn) | Reference |
| 1 | Pyrrolidine | DMSO | 8 h | 28 | 45:55 | |
| 2 | Pyrrolidine | Toluene | 14 h | 22 | 62:38 | |
| 3 | Pyrrolidine | THF | 8 h | 56 | 58:42 | |
| 4 | Pyrrolidine | Dioxane | 7 h | 61 | 62:38 | |
| 5 | Pyrrolidine | Water | 25 min | 85 | 74:26 | |
| 6 | N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | DCE, H₂O (1 equiv) | 30 h at 4°C | 95 | >99:1 | [2] |
Note: The data in this table is illustrative of general trends. Optimal conditions for reactions with this compound should be determined experimentally.
Visualizations
Experimental Workflow for Asymmetric Aldol Reaction
Caption: General experimental workflow for the asymmetric aldol reaction.
Catalytic Cycle and Stereocontrol
Caption: Enamine catalytic cycle for the asymmetric aldol reaction.
References
Technical Support Center: Monitoring (S)-Pyrrolidine-2-carboxamide Hydrochloride Reactions
Welcome to the technical support center for analytical techniques used in monitoring reactions involving (S)-Pyrrolidine-2-carboxamide hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
General Workflow & Technique Selection
Before delving into specific techniques, it's crucial to have a general strategy for reaction monitoring. The choice of analytical method depends on the reaction type, the information required (e.g., kinetics, byproduct identification), and available instrumentation.
Caption: General experimental workflow for monitoring chemical reactions.
FAQs: Technique Selection
Q1: Which analytical technique is best for monitoring the conversion of my this compound reaction?
A1: The best technique depends on your specific needs:
-
High-Performance Liquid Chromatography (HPLC): Excellent for routine quantitative analysis of reaction conversion and purity. It is highly reproducible and can separate the starting material, product, and non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ideal for gaining structural information and identifying unknown byproducts or intermediates. It is non-invasive and can be used for in situ monitoring directly in the reaction vessel (NMR tube).[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is particularly useful for detecting and identifying trace-level impurities and confirming the molecular weight of products and intermediates.[3][4]
-
Gas Chromatography (GC): Suitable if the reactants and products are volatile and thermally stable. For a polar compound like (S)-Pyrrolidine-2-carboxamide, derivatization is often required to increase volatility.[5][6]
Q2: Can I use multiple techniques?
A2: Yes, using orthogonal techniques is highly recommended for comprehensive analysis. For example, you might use NMR to identify the structure of a key intermediate and then develop an HPLC method for rapid quantification and monitoring of its formation and consumption throughout the reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring reaction progress due to its robustness and quantitative accuracy.
HPLC Troubleshooting Guide
Caption: Troubleshooting decision tree for common HPLC issues.
Q: My system pressure is fluctuating wildly. What should I do?
A: Pressure fluctuations are often caused by air bubbles in the pump or leaks.[7]
-
Check for Leaks: Visually inspect all fittings for any signs of leakage. Even a small leak can introduce instability.[8]
-
Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed, as dissolved gases can form bubbles in the low-pressure zones of the pump.
-
Prime the Pump: Purge the pump at a high flow rate to dislodge any trapped air bubbles.[8] If the problem persists, it could indicate a faulty check valve or worn pump seals.[7][8]
Q: I am observing poor resolution between my starting material and product peaks. How can I improve it?
A: Poor resolution in chiral HPLC can stem from several factors.[9]
-
Optimize Mobile Phase: Adjust the ratio of your organic modifier to the aqueous phase. For chiral separations, the type and concentration of the organic modifier are critical.[9]
-
Lower the Flow Rate: Chiral separations are often more effective at lower flow rates, which allows for more interaction time with the chiral stationary phase (CSP).[9]
-
Control Temperature: Temperature can significantly affect chiral recognition. Ensure your column is in a thermostatted compartment and experiment with different temperatures.[9]
-
Check Column Health: An old or contaminated column can lead to a loss of resolution. Consider flushing the column or replacing it if necessary.
Q: My peaks are tailing. What is the cause and solution?
A: Peak tailing, especially for amine-containing compounds like (S)-Pyrrolidine-2-carboxamide, is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[10]
-
Adjust Mobile Phase pH: For a basic compound, increasing the pH of the mobile phase can suppress the ionization of silanol groups. Alternatively, operating at a low pH (e.g., pH 2-3) will protonate the amine, which can sometimes improve peak shape.
-
Use an Additive: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Consider a Different Column: Use a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to these interactions.
Quantitative Data: HPLC
The following table provides an example of data that could be obtained from an HPLC analysis monitoring a reaction.
| Time (min) | Analyte | Retention Time (min) | Peak Area | Concentration (%) |
| 0 | (S)-Pyrrolidine-2-carboxamide HCl (Starting Material) | 2.52 | 1,250,400 | 99.8 |
| 0 | Product | 4.15 | 2,500 | 0.2 |
| 60 | (S)-Pyrrolidine-2-carboxamide HCl (Starting Material) | 2.51 | 630,100 | 50.1 |
| 60 | Product | 4.16 | 625,800 | 49.9 |
| 120 | (S)-Pyrrolidine-2-carboxamide HCl (Starting Material) | 2.53 | 12,450 | 1.0 |
| 120 | Product | 4.15 | 1,235,600 | 99.0 |
Experimental Protocol: HPLC Method
-
Instrumentation: Agilent 1290 Infinity II LC system or equivalent.[11]
-
Column: Chiral stationary phase column (e.g., Pirkle-type) or a standard C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm) for achiral separation.[11]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Quench a 50 µL aliquot of the reaction mixture and dilute it 100-fold with a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, making it invaluable for confirming product identity and detecting unexpected side products.
NMR Troubleshooting Guide
Caption: Troubleshooting guide for common issues in NMR spectroscopy.
Q: My NMR spectrum is very noisy. How can I improve the signal-to-noise ratio (S/N)?
A: Low S/N is a common challenge, especially with dilute samples.[1]
-
Increase the Number of Scans: The S/N ratio improves with the square root of the number of scans. Doubling the experiment time will increase S/N by a factor of approximately 1.4.
-
Use a Higher Field Spectrometer: If available, a higher field magnet will provide better sensitivity.
-
Optimize Acquisition Parameters: Ensure the probe is properly tuned and matched. Use an appropriate pulse angle (e.g., a 90° pulse) and relaxation delay.
-
Increase Sample Concentration: If the reaction conditions allow, using a more concentrated sample will directly improve the signal.
Q: I see strange artifacts in the baseline of my spectrum, especially around the large solvent peak.
A: These artifacts can arise when a signal is too strong and saturates the detector.[12]
-
Reduce Receiver Gain: Lowering the receiver gain can prevent detector saturation.
-
Decrease the Tip Angle: Using a smaller tip angle (e.g., 30° instead of 90°) reduces the amount of signal generated from very concentrated species.[12]
-
Use Solvent Suppression: Techniques like Wet1D can selectively suppress large signals, like that from a residual solvent, allowing the dynamic range of the receiver to be optimized for the smaller peaks of interest.[12]
Q: How do I quantify the components in my reaction mixture using ¹H NMR?
A: Quantification via ¹H NMR is based on the principle that the integrated area of a peak is directly proportional to the number of protons it represents.
-
Select Non-Overlapping Peaks: Choose well-resolved peaks that are unique to the starting material and the product.
-
Integrate the Peaks: Carefully integrate the selected peaks. Ensure the integration region covers the entire peak.
-
Normalize the Integrals: Divide each integral value by the number of protons that the peak represents. For example, a methyl (CH₃) peak integral should be divided by 3.
-
Calculate Molar Ratio: The normalized integral values are directly proportional to the molar amounts of each compound in the mixture. The percentage conversion can be calculated from the molar ratio of product to the sum of product and remaining starting material.
Quantitative Data: ¹H NMR
The following table shows hypothetical ¹H NMR data for monitoring a reaction.
| Analyte | Key Signal (ppm) | Multiplicity | # of Protons | Normalized Integral (at t=60 min) | Molar Ratio (%) |
| (S)-Pyrrolidine-2-carboxamide HCl (Starting Material) | 4.10 | triplet | 1 (CH) | 1.00 | 50 |
| Product | 4.55 | triplet | 1 (CH) | 1.00 | 50 |
Experimental Protocol: ¹H NMR Reaction Monitoring
-
Sample Preparation: Take a 100 µL aliquot from the reaction. If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure. Re-dissolve the residue in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., dimethyl sulfone). Transfer the solution to a 5 mm NMR tube.[13]
-
Spectrometer Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity and sharp spectral lines.[13]
-
Acquisition: Acquire a standard 1D proton spectrum.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration (a value of 10-20 seconds is often sufficient).
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
Mass Spectrometry (MS) and GC-MS
MS is a powerful tool for confirming the molecular weight of reaction components and identifying impurities. It is often coupled with a separation technique like LC or GC.
FAQs: MS and GC-MS
Q: My compound, (S)-Pyrrolidine-2-carboxamide, is not volatile. Can I still use GC-MS?
A: Yes, but it will likely require derivatization. Non-volatile, polar compounds containing -NH and -CONH₂ groups can be made suitable for GC analysis by converting them into more volatile derivatives. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogens with trimethylsilyl (TMS) groups.[6]
Q: What information can I get from the mass spectrum?
A: The mass spectrum provides two key pieces of information:
-
Molecular Ion Peak ([M+H]⁺ or M⁺·): This peak corresponds to the molecular weight of the analyte. For (S)-Pyrrolidine-2-carboxamide (MW = 114.15 g/mol ), in positive electrospray ionization (ESI), you would look for the protonated molecule [M+H]⁺ at m/z 115.09.[14]
-
Fragmentation Pattern: The molecule can break apart in the mass spectrometer in a predictable way. This fragmentation pattern is like a fingerprint and can be used to confirm the structure of the compound by comparing it to known spectra or predicting fragmentation pathways.
Quantitative Data: Mass Spectrometry
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragments (m/z) |
| (S)-Pyrrolidine-2-carboxamide | C₅H₁₀N₂O | 114.15 | 115.09 | 70.07 (pyrrolidine ring fragment), 44.05 (amide fragment) |
| Pyrrolidine | C₄H₉N | 71.12 | 72.10 | 70.07, 43.04 |
Note: Fragmentation patterns can vary significantly depending on the ionization technique and energy.
Experimental Protocol: LC-MS Method
-
LC System: Use the HPLC method described previously.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is typically suitable for amine-containing compounds.
-
MS Parameters:
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Drying Gas (N₂): 10 L/min at 300 °C.
-
Nebulizer Pressure: 30-40 psi.
-
-
Data Acquisition: Acquire data in full scan mode to identify all ions. For quantitative analysis, a more sensitive method like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be developed.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. nist.gov [nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. mastelf.com [mastelf.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (S)-Pyrrolidine-2-carboxamide Hydrochloride and its Derivatives as Chiral Synthons
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving high stereoselectivity and efficacy in the development of novel therapeutics and fine chemicals. Among the diverse array of available chiral synthons, the pyrrolidine scaffold, derived from the natural amino acid proline, has proven to be a privileged structure. This guide provides an objective comparison of (S)-Pyrrolidine-2-carboxamide hydrochloride, primarily utilized as a chiral building block, with its N-substituted derivatives, which have emerged as powerful organocatalysts. This analysis is supported by experimental data to inform the selection of the most appropriate synthon for specific synthetic applications.
This compound: A Chiral Building Block
This compound serves as a valuable chiral precursor in the synthesis of more complex molecules, where the stereocenter of the proline ring is incorporated into the final product. A notable example is its application in the synthesis of Protirelin, a synthetic thyrotropin-releasing hormone used clinically.
Synthesis of Protirelin:
The synthesis of Protirelin involves the coupling of L-pyroglutamyl-L-histidine with (S)-pyrrolidine-2-carboxamide.[1][2] The pyrrolidine-2-carboxamide moiety forms the C-terminal of this tripeptide hormone. The use of the hydrochloride salt ensures the stability and solubility of the chiral amine during the synthetic sequence.
N-Substituted (S)-Prolinamides: Versatile Organocatalysts
In contrast to the parent compound, N-substituted (S)-prolinamides have been extensively developed as highly effective organocatalysts for a variety of asymmetric transformations. These catalysts operate through the formation of enamine or iminium intermediates, mimicking the function of natural aldolase enzymes. The steric and electronic properties of the N-substituent can be readily tuned to optimize reactivity and stereoselectivity for different substrates.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, which are key intermediates in many natural product and pharmaceutical syntheses. The performance of various N-substituted prolinamide catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is summarized in the table below.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) |
| L-Prolinamide | 20 | Neat | 24 | 80 | 30 | - |
| L-Prolinamide with N-aryl group | 20 | Acetone | 48 | 75 | 46 | - |
| (S)-N-Tritylpyrrolidine-2-carboxamide | 10 | CH2Cl2 | 24 | 95 | 98 | 95:5 |
| Prolinamide with terminal OH group (3h in source) | 20 | Acetone | 24-48 | 61-98 | 78->99 | - |
Note: Data is compiled from multiple sources and reaction conditions may vary.[1][3][4][5][6]
The data clearly indicates that N-substitution on the prolinamide scaffold significantly enhances enantioselectivity compared to the unsubstituted L-prolinamide. Bulky substituents like the trityl group or the presence of additional hydrogen-bonding moieties, such as a terminal hydroxyl group, can lead to excellent stereocontrol.[4][5]
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another crucial carbon-carbon bond-forming reaction, enabling the enantioselective formation of 1,5-dicarbonyl compounds and their derivatives. The table below compares the performance of different chiral synthons in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (syn:anti) |
| (S)-N-Tritylpyrrolidine-2-carboxamide | 10 | Toluene | 120 | 85 | 90 | 80:20 |
| (R)-pyrrolidin-2-yl substituted dehydroabietyl squaramide | 10 | Toluene | 24 | 98 | >99 | >99:1 |
| Bifunctional (S)-Pyrrolidine-Thiourea | 10 | Toluene | 48 | 99 | 98 | 98:2 |
Note: Data is compiled from multiple sources and reaction conditions may vary.[5][7]
In asymmetric Michael additions, bifunctional prolinamide derivatives, such as those incorporating a thiourea or squaramide moiety, often exhibit superior performance. These catalysts can activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding), leading to high yields and excellent stereoselectivities.
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction Catalyzed by a Prolinamide Derivative
This protocol is a representative example for the asymmetric aldol reaction between an aldehyde and a ketone.[3][4]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (10.0 mmol, 10.0 equiv)
-
Prolinamide catalyst (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Acetone, CH2Cl2, or neat)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the prolinamide catalyst (0.1 mmol).
-
Add the ketone (10.0 mmol) and the aldehyde (1.0 mmol) to the reaction vial.
-
If a solvent is used, add the anhydrous solvent (e.g., 2.0 mL).
-
Stir the mixture at the desired temperature (e.g., room temperature or -25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
General Protocol for Asymmetric Michael Addition Catalyzed by a Bifunctional Prolinamide Derivative
This protocol is a representative example for the asymmetric Michael addition of a ketone to a nitroalkene.[7]
Materials:
-
Nitroalkene (0.1 mmol, 1.0 equiv)
-
Ketone (1.0 mmol, 10.0 equiv)
-
Bifunctional prolinamide catalyst (0.01 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Toluene, 1.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the bifunctional prolinamide catalyst (0.01 mmol).
-
Add the anhydrous solvent (1.0 mL).
-
Add the ketone (1.0 mmol) to the solution.
-
Stir the mixture for 10-15 minutes at the desired temperature.
-
Add the nitroalkene (0.1 mmol) to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, directly purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Visualization of Catalytic Pathways
Catalytic Cycle of Prolinamide-Catalyzed Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for the prolinamide-catalyzed asymmetric aldol reaction.
Experimental Workflow for Catalyst Comparison
Caption: A systematic workflow for the comparative evaluation of chiral synthons.
Conclusion
The choice between this compound and its N-substituted derivatives is dictated by the intended application. As a chiral building block, the hydrochloride salt provides a reliable source of the (S)-pyrrolidine-2-carboxamide moiety for incorporation into larger molecules, such as peptide-based drugs. For catalytic asymmetric transformations, N-substituted prolinamides offer a versatile and highly tunable platform. The experimental data consistently demonstrate that modification of the amide substituent is crucial for achieving high levels of stereocontrol in reactions such as aldol and Michael additions. Bifunctional prolinamide catalysts, in particular, represent the state-of-the-art for many of these transformations, delivering exceptional yields and stereoselectivities. Researchers and drug development professionals are encouraged to consider this family of chiral synthons, selecting the parent compound for stoichiometric incorporation and its N-substituted analogs for catalytic applications.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Multifunctional phosphoramide-(S)-prolinamide derivatives as efficient organocatalysts in asymmetric aldol and Michael reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to (S)-Pyrrolidine-2-carboxamide Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of chiral building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. Among the diverse array of available synthons, the pyrrolidine scaffold, a core component of the amino acid proline, has proven to be of exceptional value. This guide provides a comprehensive comparison of (S)-Pyrrolidine-2-carboxamide hydrochloride, a key proline derivative, with its alternatives in the context of asymmetric synthesis and drug development. We present supporting experimental data, detailed methodologies, and visual representations to facilitate informed decision-making in your research endeavors.
The Versatility of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged structure in drug discovery. Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, which is crucial for optimizing interactions with biological targets. Furthermore, the inherent chirality of many pyrrolidine derivatives provides a robust framework for the stereocontrolled synthesis of complex molecules. This compound, as a derivative of the naturally occurring amino acid L-proline, offers a readily available and versatile chiral starting material.
Performance in Asymmetric Synthesis: A Comparative Analysis
A key application of chiral pyrrolidine derivatives is in organocatalysis, particularly in asymmetric aldol reactions, which are fundamental for carbon-carbon bond formation. Here, we compare the performance of (S)-Pyrrolidine-2-carboxamide (L-Prolinamide) with its parent amino acid, L-Proline, in the model reaction between 4-nitrobenzaldehyde and acetone.
While L-Proline is a well-established catalyst for this transformation, L-Prolinamide and its derivatives have demonstrated distinct advantages. Studies have shown that N-substituted prolinamides can exhibit enhanced catalytic activity and stereoselectivity. For instance, L-Prolinamides bearing a terminal hydroxyl group have been reported to achieve excellent enantioselectivities, in some cases exceeding 99% ee, which is often higher than that achieved with L-Proline under similar conditions. This enhancement is attributed to the additional hydrogen-bonding interactions provided by the amide and hydroxyl groups, which help to organize the transition state and increase stereochemical control.
Table 1: Comparison of (S)-Pyrrolidine-2-carboxamide (L-Prolinamide) and L-Proline as Catalysts in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Acetone.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| L-Prolinamide | 20 | Acetone (neat) | Room Temp | 80 | 30 | [1] |
| L-Proline | 20 | Acetone (neat) | Room Temp | 6 | 70 | [1] |
| L-Prolinamide derivative (3h) | 20 | Acetone (neat) | -25 | 66 | 93 | [1] |
Note: The data presented for L-Prolinamide is for the free base. The hydrochloride salt would require neutralization prior to use as a catalyst in this context.
Key Advantages of this compound
The primary advantages of using this compound in medicinal chemistry are rooted in its structural features and reactivity:
-
Chiral Integrity: As a derivative of L-proline, it provides a reliable source of (S)-stereochemistry, which is crucial for the synthesis of enantiomerically pure drug candidates.
-
Versatile Functional Handles: The presence of a primary amide and a secondary amine (as the hydrochloride salt) allows for diverse chemical modifications, making it a valuable building block for a wide range of molecular architectures.
-
Role in Peptide Synthesis: It serves as a crucial component in the synthesis of peptide-based drugs. A notable example is its use in the synthesis of Protirelin (Thyrotropin-releasing hormone), a tripeptide with important physiological functions.
-
Precursor to Key Intermediates: It is a key starting material for the synthesis of more complex intermediates, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a vital component in the production of the antidiabetic drug Vildagliptin.
Comparison with Alternatives
While this compound offers significant advantages, other proline-based chiral building blocks are also widely used.
-
(S)-Proline: The parent amino acid is a cost-effective and widely used organocatalyst. However, its solubility can be limited in some organic solvents, and as shown in Table 1, its catalytic efficiency in terms of yield can sometimes be lower than its amide derivatives.
-
N-Boc-(S)-proline: The Boc-protected derivative is extensively used in solid-phase peptide synthesis (SPPS). The Boc group provides orthogonal protection of the amine, allowing for sequential peptide bond formation. While essential for SPPS, the need for protection and deprotection steps adds to the synthetic complexity compared to using (S)-Pyrrolidine-2-carboxamide directly in certain solution-phase couplings.
Experimental Protocols
1. Asymmetric Aldol Reaction Catalyzed by an L-Prolinamide Derivative
This protocol is a representative example of an aldol reaction catalyzed by a hydroxyl-containing L-prolinamide, demonstrating the general conditions under which such catalysts are employed.
-
Materials: 4-Nitrobenzaldehyde, acetone, L-prolinamide derivative (e.g., catalyst 3h from the cited literature), appropriate solvent (if not neat acetone).
-
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in acetone (5.0 mL, if used as solvent) is added the L-prolinamide catalyst (0.20 mmol, 20 mol%).
-
The reaction mixture is stirred at the desired temperature (e.g., -25 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
-
2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Vildagliptin Intermediate)
This protocol outlines the synthesis of a key intermediate for the drug Vildagliptin, starting from an L-prolinamide derivative.
-
Materials: (S)-Pyrrolidine-2-carboxamide, trifluoroacetic anhydride, THF.
-
Procedure:
-
To a suspension of (S)-Pyrrolidine-2-carboxamide (9) (4.0 g, 0.0209 mol) in THF (40 mL) is added trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.
-
The reaction mixture is then stirred at room temperature for 2 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is worked up by adding ammonium bicarbonate to neutralize the acid.
-
The mixture is then concentrated under vacuum.
-
The resulting crude product is purified to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (6).
-
Visualizing the Synthetic Advantage
The following diagrams illustrate the structural relationships and a key synthetic application of (S)-Pyrrolidine-2-carboxamide.
Figure 1: Logical relationship of (S)-Pyrrolidine-2-carboxamide HCl to L-Proline and its applications.
Figure 2: Synthetic workflow for Vildagliptin starting from an L-Prolinamide derivative.
Conclusion
This compound stands as a valuable and versatile chiral building block in medicinal chemistry. Its utility is demonstrated in its successful application as a precursor in the synthesis of complex drugs like Protirelin and Vildagliptin, and the potential of its derivatives in high-performance asymmetric organocatalysis. While alternatives such as L-proline and N-Boc-L-proline have their own merits, the unique combination of stereochemical integrity, functional group accessibility, and demonstrated performance in key synthetic transformations makes this compound a compelling choice for researchers and drug developers aiming to construct novel, enantiomerically pure therapeutic agents. This guide provides a foundational understanding to aid in the rational selection of this and other proline-based synthons for your specific research needs.
References
A Comparative Guide to Enantiomeric Purity Analysis of (S)-Pyrrolidine-2-carboxamide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit distinct pharmacological and toxicological profiles. For drug candidates and active pharmaceutical ingredients (APIs) derived from (S)-Pyrrolidine-2-carboxamide hydrochloride, ensuring high enantiomeric purity is paramount. This guide provides an objective comparison of prevalent analytical techniques for the enantiomeric purity analysis of these derivatives, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The enantiomeric purity of this compound derivatives can be reliably determined using several chromatographic and electrophoretic techniques. The primary methods include High-Performance Liquid Chromatography (HPLC), both in direct and indirect modes, Capillary Electrophoresis (CE), and Gas Chromatography (GC). The choice of method depends on factors such as the specific derivative, required sensitivity, available instrumentation, and the desired analysis time.
| Analytical Technique | Principle | Typical Stationary/Mobile Phase or Selector | Resolution (Rs) | LOD/LOQ | Analysis Time | Throughput |
| Direct Chiral HPLC | Enantiomers are separated on a chiral stationary phase (CSP) through transient diastereomeric interactions. | CSP: Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) Mobile Phase: Hexane/Ethanol/Trifluoroacetic acid | > 2.0 | Analyte-dependent, typically in the µg/mL range | 15-30 min | Moderate |
| Indirect Chiral HPLC | Enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral column. | Column: C18 Mobile Phase: Acetonitrile/Water buffer | > 5.0[1] | LOD: 0.0011 mg/mL LOQ: 0.0022 mg/mL[1] | 20-40 min | Low to Moderate |
| Chiral Capillary Electrophoresis (CE) | Enantiomers are separated in a capillary based on their differential migration in the presence of a chiral selector in the background electrolyte. | Chiral Selector: Cyclodextrins (e.g., β-CD, HP-β-CD) Background Electrolyte: Phosphate or acetate buffer | > 2.0 | Typically in the µg/mL range | < 15 min | High |
| Chiral Gas Chromatography (GC) | Volatile derivatives of the enantiomers are separated on a chiral stationary phase. | Column: Chiral capillary column (e.g., Chirasil-Val) Carrier Gas: Helium or Hydrogen | > 4.0 | Typically in the µg/mL range | 20-40 min | Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific this compound derivatives.
Direct Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of enantiomers without derivatization, offering a streamlined workflow.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
Indirect Chiral High-Performance Liquid Chromatography (HPLC)
This approach involves the conversion of the enantiomers into diastereomers, which can be separated on a conventional achiral column. This method is particularly useful for achieving high resolution and sensitivity.[1]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV or PDA detector.
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm).[1]
Derivatization Reagent:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1]
Chromatographic Conditions:
-
Mobile Phase: A mixture of Buffer and Acetonitrile (78:22 v/v). The buffer consists of 3.0 mL/L of Triethylamine in water, with the pH adjusted to 6.0 using o-phosphoric acid.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 10 µL.
Sample Preparation and Derivatization:
-
Prepare a sample solution of the pyrrolidine-2-carboxamide derivative at a concentration of approximately 2 mg/mL in water.
-
In a vial, mix 500 µL of the sample solution with 500 µL of a 5 mg/mL solution of Marfey's reagent in acetonitrile.
-
Seal the vial and heat at 65 °C for one hour.
-
After cooling to room temperature, add 250 µL of 1M HCl solution and mix well.
-
Take 300 µL of this solution and dilute with 700 µL of the mobile phase before injection.[1]
Data Analysis: The enantiomeric purity is determined by comparing the peak area of the D-enantiomer derivative to the total area of both diastereomeric peaks.
Chiral Capillary Electrophoresis (CE)
CE offers high separation efficiency, short analysis times, and low consumption of sample and reagents, making it an attractive alternative to HPLC.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
Electrophoretic Conditions:
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector.
-
Applied Voltage: 25 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Dissolve the this compound derivative in water to a final concentration of 1 mg/mL.
-
If necessary, dilute the sample with water to fall within the linear range of the detector.
Data Analysis: The enantiomeric purity is calculated based on the corrected peak areas of the two enantiomers in the electropherogram.
Chiral Gas Chromatography (GC)
For volatile or semi-volatile derivatives, chiral GC can provide excellent resolution and sensitivity. This method typically requires derivatization to enhance volatility.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral Capillary Column: Chirasil-L-Val (25 m x 0.25 mm i.d.).
Derivatization Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 5 °C/min.
-
Injection Mode: Split (e.g., 20:1).
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the pyrrolidine-2-carboxamide derivative into a reaction vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
Data Analysis: The enantiomeric purity is determined from the integrated peak areas of the two derivatized enantiomers.
Visualizations
Experimental Workflow for Enantiomeric Purity Analysis
Caption: General workflow for the enantiomeric purity analysis of chiral compounds.
Logical Relationship of Analytical Techniques
Caption: Factors influencing the selection of an analytical technique for chiral analysis.
References
(S)-Pyrrolidine-2-carboxamide Hydrochloride Derivatives: A Comparative Guide to Biological Efficacy
For Researchers, Scientists, and Drug Development Professionals
The (S)-Pyrrolidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. Derivatives of (S)-Pyrrolidine-2-carboxamide hydrochloride have demonstrated significant potential across various therapeutic areas, including oncology, metabolic disorders, and infectious diseases. This guide provides an objective comparison of the biological efficacy of these compounds against relevant alternatives, supported by experimental data and detailed methodologies.
Anticancer Activity
Derivatives of (S)-Pyrrolidine-2-carboxamide have emerged as promising anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.
Comparison of in vitro Anticancer Activity
A notable series of pyrrolidine aryl carboxamide derivatives has been investigated for its potential in treating hepatocellular carcinoma (HCC).[1] One of the lead compounds, 10m , exhibited potent anticancer activity comparable to OSU-2S and was found to be approximately two-fold more potent than the standard HCC drug, Sorafenib.[1]
In a separate study, a novel series of pyrrolidine-carboxamide derivatives was developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2] Compound 7g from this series demonstrated a mean IC50 of 0.90 µM across a panel of cancer cell lines, outperforming the standard chemotherapeutic agent Doxorubicin (IC50 of 1.10 µM).[2] Furthermore, the EGFR inhibitory activity of these compounds was comparable to Erlotinib, and their CDK2 inhibitory activity was potent, with IC50 values in the nanomolar range.[2]
| Compound/Drug | Target/Mechanism of Action | Cancer Cell Line(s) | IC50 (µM) | Reference Compound(s) | IC50 of Reference (µM) |
| Compound 10m | PKCδ activation (putative) | HCC cell lines | Not specified directly, but stated to be ~2x more potent than Sorafenib | Sorafenib | Not specified |
| Compound 7g | Dual EGFR/CDK2 inhibitor | A-549, MCF-7, HT-29 | 0.90 (mean) | Doxorubicin | 1.10 |
| EGFR inhibition | - | 0.087 - 0.107 | Erlotinib | 0.080 | |
| CDK2 inhibition | - | 0.015 - 0.031 | Dinaciclib | 0.020 |
Experimental Protocols
MTT Assay for Cytotoxicity:
The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Kinase Inhibition Assays (EGFR and CDK2):
The inhibitory activity against specific kinases is determined using in vitro kinase assays.
-
Reaction Setup: The kinase, a suitable substrate (e.g., a biotinylated peptide), and various concentrations of the inhibitor are mixed in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP, often including a radiolabeled ATP like [³³P]-ATP.
-
Incubation: The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 1 hour at room temperature).
-
Detection: The amount of substrate phosphorylation is quantified. For radiolabeled assays, this involves capturing the substrate and measuring incorporated radioactivity using a scintillation counter.
-
IC50 Determination: IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
// Nodes growth_factor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; egfr [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ras_raf_mek_erk [label="Ras/Raf/MEK/ERK Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k_akt_mtor [label="PI3K/Akt/mTOR Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation, Survival", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
cyclin_d_cdk46 [label="Cyclin D / CDK4/6", fillcolor="#F1F3F4", fontcolor="#202124"]; rb [label="Rb", fillcolor="#F1F3F4", fontcolor="#202124"]; e2f [label="E2F", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclin_e_cdk2 [label="Cyclin E / CDK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s_phase [label="S-Phase Entry", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
compound_7g [label="Compound 7g", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges growth_factor -> egfr; egfr -> ras_raf_mek_erk; egfr -> pi3k_akt_mtor; ras_raf_mek_erk -> proliferation; pi3k_akt_mtor -> proliferation;
cyclin_d_cdk46 -> rb [label="phosphorylates"]; rb -> e2f [arrowhead=tee]; e2f -> cyclin_e_cdk2; cyclin_e_cdk2 -> s_phase;
compound_7g -> egfr [arrowhead=tee, color="#EA4335", style=dashed]; compound_7g -> cyclin_e_cdk2 [arrowhead=tee, color="#EA4335", style=dashed]; } . Caption: Simplified EGFR and CDK2 signaling pathways targeted by Compound 7g.
Anti-diabetic Activity
Certain derivatives of (S)-Pyrrolidine-2-carboxamide have been designed as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism. DPP-4 inhibitors are an established class of oral anti-diabetic drugs.
Comparison of in vitro DPP-4 Inhibitory Activity
A series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives were synthesized and evaluated as DPP-4 inhibitors. Compound 17a from this series demonstrated high potency.
| Compound/Drug | Target/Mechanism of Action | IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Compound 17a | DPP-4 inhibitor | 0.017 | 1324 | 1164 |
Experimental Protocol
DPP-4 Inhibition Assay:
-
Reaction Mixture: The test compound, recombinant human DPP-4 enzyme, and a buffer (e.g., Tris-HCl, pH 8.0) are mixed in a 96-well plate and pre-incubated.
-
Substrate Addition: A fluorogenic substrate, such as Gly-Pro-AMC, is added to initiate the reaction.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Fluorescence Measurement: The fluorescence of the product (AMC) is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Neuroprotective Activity
(S)-Pyrrolidine-2-carboxamide derivatives have also been explored for their potential in treating ischemic stroke by acting as sodium channel blockers.
Comparison of in vitro and in vivo Neuroprotective Effects
Structure-activity relationship studies led to the discovery of compound 5e as a potent Na+ channel blocker with low inhibitory action against the hERG channel, a crucial factor for cardiac safety.
| Compound/Drug | Target/Mechanism of Action | In vitro Potency (Na+ channel) | hERG Inhibition | In vivo Efficacy (rat MCAO model) |
| Compound 5e | Sodium channel blocker | Potent | Low | Remarkable neuroprotective activity |
Experimental Protocols
hERG Channel Inhibition Assay (Automated Patch-Clamp):
-
Cell Culture: A cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells) is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed. Cells are held at a holding potential (e.g., -80 mV).
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents, typically involving a depolarizing step followed by a repolarizing step to measure the tail current.
-
Compound Application: Different concentrations of the test compound are applied to the cells.
-
Data Analysis: The percentage of inhibition of the hERG tail current is calculated to determine the IC50 value.
Rat Transient Middle Cerebral Artery Occlusion (MCAO) Model:
-
Anesthesia: The rat is anesthetized.
-
Suture Insertion: A monofilament nylon suture is inserted into the internal carotid artery to occlude the middle cerebral artery.
-
Occlusion Period: The suture is left in place for a specific duration (e.g., 60-120 minutes) to induce ischemia.
-
Reperfusion: The suture is withdrawn to allow for reperfusion.
-
Neurological Assessment: Neurological deficits are assessed at various time points post-reperfusion.
-
Infarct Volume Measurement: The brain is harvested, sectioned, and stained (e.g., with TTC) to measure the infarct volume.
Other Biological Activities
Derivatives of (S)-Pyrrolidine-2-carboxamide have also shown promise as:
-
Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA): This makes them potential novel agents for treating tuberculosis.
-
N-acylethanolamine acid amidase (NAAA) inhibitors: These compounds have potential as anti-inflammatory agents.
-
Antibacterial agents: Some pyrrolidine-2-one derivatives have demonstrated good antibacterial activity.[3][4]
The versatility of the (S)-Pyrrolidine-2-carboxamide scaffold continues to be a rich source for the discovery of new therapeutic agents. The data presented in this guide highlights the significant potential of these derivatives and provides a foundation for further research and development in this area.
References
A Comparative Guide to the Catalytic Activity of (S)-Pyrrolidine-2-carboxamide-Based Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
(S)-Pyrrolidine-2-carboxamide derivatives have emerged as a versatile and powerful class of organocatalysts in asymmetric synthesis. Their ability to form key enamine intermediates allows for the stereoselective construction of carbon-carbon bonds, making them invaluable tools in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. This guide provides an objective comparison of the performance of various (S)-Pyrrolidine-2-carboxamide-based organocatalysts in two of the most fundamental C-C bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition. The data presented is compiled from recent literature to aid researchers in the selection of the optimal catalyst and conditions for their specific synthetic challenges.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the enantioselective formation of β-hydroxy carbonyl compounds. (S)-Pyrrolidine-2-carboxamide catalysts have been shown to be highly effective in promoting this transformation. The following table summarizes the performance of several notable catalysts in the reaction between various aldehydes and ketones.
Table 1: Catalytic Performance in Asymmetric Aldol Reactions
| Catalyst | Aldehyde | Ketone | Cat. Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-N-Tritylpyrrolidine-2-carboxamide | p-Nitrobenzaldehyde | Cyclohexanone | 10 | CHCl3 | RT | 24 | 95 | 95:5 | 98 | [1] |
| (S)-N-(naphthalen-1-yl)pyrrolidine-2-carboxamide | p-Nitrobenzaldehyde | Acetone | 20 | neat | RT | 48 | 92 | - | 75 | |
| (S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | Benzaldehyde | Cyclohexanone | 10 | MeOH/H2O (4:1) | RT | 24 | 99 | 95:5 | 96 | [2] |
| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | Isobutyraldehyde | Cyclohexanone | 2 | DCE/H2O | 4 | 30 | 95 | >99:1 | >99 | [3][4] |
| (2S,4R)-4-hydroxy-N-((S)-1-phenylethyl)pyrrolidine-2-carboxamide | Isatin | Acetone | 10 | THF | -35 | - | 79 | - | 74 | [5] |
| Prolinamide-thiourea (Kokotos catalyst) | Perfluoroalkyl ketone | Various ketones | 2 | - | - | - | high | - | up to 81 | [1] |
| (S)-1-Benzylspiro[indoline-3,2'-pyrrolidin]-2-one | Isatin derivatives | Acetone | - | - | - | - | up to 97 | - | up to 82 | [5] |
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a crucial reaction for the formation of 1,5-dicarbonyl compounds and their derivatives in an enantioselective manner. (S)-Pyrrolidine-2-carboxamide catalysts effectively catalyze the conjugate addition of aldehydes and ketones to nitroalkenes and other Michael acceptors.
Table 2: Catalytic Performance in Asymmetric Michael Additions
| Catalyst | Donor (Aldehyde/Ketone) | Acceptor (Nitroalkene) | Cat. Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-N-Tritylpyrrolidine-2-carboxamide | Propanal | β-Nitrostyrene | 10 | Toluene | -20 | 48 | 85 | 85:15 | 95 | [1] |
| (S)-Pyrrolidine trifluoromethanesulfonamide | Propanal | β-Nitrostyrene | 20 | CH2Cl2 | RT | 24 | 98 | 20:1 | 99 | [6] |
| Dehydroabietyl (R)-pyrrolidin-2-yl squaramide | Cyclohexanone | β-Nitrostyrenes | 10 | - | - | - | 87-98 | >99:1 | 99 | [7] |
| Pyrrolidine-based bifunctional organocatalyst | Various aldehydes | Nitroolefins | - | - | - | - | ~100 | 98:2 | 97 | [8] |
| Pyrrolidine-based bifunctional organocatalyst | Various ketones | Nitroolefins | - | - | - | - | ~100 | 98:2 | 99 | [8] |
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction
The following is a representative experimental protocol for an (S)-proline derivative-catalyzed asymmetric aldol reaction between an aldehyde and a ketone.[2]
-
Reaction Setup: To a clean, dry reaction vessel, add the (S)-pyrrolidine-2-carboxamide-based organocatalyst (e.g., (S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, 10 mol%).
-
Solvent and Reagents: Add the solvent system (e.g., a 4:1 mixture of methanol and water). Stir the mixture for 15 minutes at room temperature.
-
Addition of Ketone: Add the ketone (e.g., cyclohexanone, 2 equivalents) to the reaction mixture.
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Addition of Aldehyde: Slowly add the aldehyde (e.g., benzaldehyde, 1 equivalent) to the cooled reaction mixture.
-
Reaction Monitoring: Seal the reaction vessel and stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Asymmetric Michael Addition
The following is a representative experimental protocol for an (S)-pyrrolidine sulfonamide-catalyzed asymmetric Michael addition of an aldehyde to a nitroalkene.[6]
-
Reaction Setup: In a reaction tube, dissolve the nitroalkene (e.g., trans-β-nitrostyrene, 1 equivalent) and the (S)-pyrrolidine trifluoromethanesulfonamide catalyst (20 mol%) in the chosen solvent (e.g., CH2Cl2).
-
Addition of Aldehyde: Add the aldehyde (e.g., propanal, 2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Purification: After the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to obtain the desired Michael adduct.
Visualizing the Process
To better understand the experimental and mechanistic aspects of these organocatalytic reactions, the following diagrams are provided.
Caption: General experimental workflow for an (S)-pyrrolidine-2-carboxamide catalyzed reaction.
Caption: Simplified enamine catalytic cycle for (S)-pyrrolidine-2-carboxamide organocatalysts.
Conclusion
The data compiled in this guide demonstrates the high efficacy of (S)-Pyrrolidine-2-carboxamide-based organocatalysts in asymmetric aldol and Michael addition reactions. The modularity of the carboxamide moiety allows for fine-tuning of the catalyst structure to achieve remarkable levels of stereocontrol, often with low catalyst loadings under mild reaction conditions. For instance, the N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide stands out for its exceptional performance in anti-selective aldol reactions.[3][4] Similarly, pyrrolidine sulfonamides and squaramides have shown excellent results in Michael additions.[6][7] The choice of catalyst, solvent, and temperature are all critical parameters that must be optimized for a given substrate combination. This guide serves as a starting point for researchers to navigate the landscape of these powerful organocatalysts and accelerate the development of efficient and stereoselective synthetic routes.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly stereoselective and scalable anti-aldol reactions using N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: scope and origins of stereoselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between cyclohexanone and β-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of (S)-Pyrrolidine-2-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The (S)-pyrrolidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs based on this framework have shown significant potential across a range of therapeutic areas, primarily by acting as enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various (S)-pyrrolidine-2-carboxamide analogs, supported by quantitative data and detailed experimental protocols.
Overview of Biological Activities
(S)-Pyrrolidine-2-carboxamide analogs have been extensively investigated as inhibitors of several key enzymes, including:
-
Dipeptidyl Peptidase IV (DPP-IV): Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes.[1][2] Analogs targeting this enzyme aim to enhance the levels of incretin hormones, which regulate glucose homeostasis.[3]
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibitors of this enzyme are being explored for the treatment of metabolic syndrome and type 2 diabetes by modulating glucocorticoid activity.[4]
-
N-Acylethanolamine Acid Amidase (NAAA): NAAA inhibitors are investigated for their anti-inflammatory and analgesic properties by increasing the levels of the endocannabinoid-like lipid, palmitoylethanolamide (PEA).[5]
-
Enoyl Acyl Carrier Protein Reductase (InhA): As a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, InhA is a target for the development of new anti-tuberculosis agents.[6]
-
α-Amylase and α-Glucosidase: Inhibition of these carbohydrate-metabolizing enzymes is an approach to manage postprandial hyperglycemia in type 2 diabetes.[7][8]
Comparative SAR Data
The following tables summarize the quantitative SAR data for various (S)-pyrrolidine-2-carboxamide analogs against different biological targets.
DPP-IV Inhibitors
The SAR of pyrrolidine-based DPP-IV inhibitors suggests that modifications at the 2- and 3-positions of the pyrrolidine ring, the nature of the linker, and the substituents on the aryl tail are crucial for activity.[1] The cyanopyrrolidine moiety is a prominent feature in many potent DPP-IV inhibitors like vildagliptin and saxagliptin.[2]
| Compound | R1 | R2 | IC50 (nM) | Reference |
| Vildagliptin | H | Adamantyl | 2.3 | [2] |
| Saxagliptin | OH | Adamantyl | 0.5 | [2] |
| Analog 1 | H | 2-Chlorophenyl | 15 | [1] |
| Analog 2 | H | 3-Trifluoromethylphenyl | 8 | [1] |
Table 1: SAR of (S)-Pyrrolidine-2-carboxamide Analogs as DPP-IV Inhibitors.
11β-HSD1 Inhibitors
For 11β-HSD1 inhibitors, the focus has been on achieving high potency and selectivity. The introduction of an adamantane moiety has been a successful strategy.[4]
| Compound | R-group | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Reference |
| PF-877423 | Adamantyl | 1.8 | 2.5 | [4] |
| Analog 42 | Modified Adamantyl | 0.9 | 1.2 | [4] |
Table 2: SAR of (S)-Pyrrolidine-2-carboxamide Analogs as 11β-HSD1 Inhibitors.
NAAA Inhibitors
SAR studies on NAAA inhibitors revealed that small lipophilic substituents at the 3-position of the terminal phenyl group enhance potency.[5] The flexibility of the linker between the pyrrolidine core and the terminal phenyl group also plays a significant role in inhibitory activity and selectivity against fatty acid amide hydrolase (FAAH).[5]
| Compound | Linker | Terminal Phenyl Substituent | NAAA IC50 (µM) | FAAH IC50 (µM) | Reference |
| 1a | -(CH2)10- | None | 10.3 | >100 | [5] |
| 1b | -p-Ph- | None | 6.2 | >100 | [5] |
| 4a | -(CH2)5- | None | 1.5 | 25.3 | [5] |
| 4g | 4-phenylcinnamoyl | None | 1.5 | >100 | [5] |
Table 3: SAR of Pyrrolidine Amide Derivatives as NAAA Inhibitors.
Experimental Protocols
DPP-IV Inhibition Assay
Principle: The inhibitory activity against DPP-IV is determined by measuring the cleavage of a fluorogenic substrate, Gly-Pro-AMC.
Procedure:
-
Human recombinant DPP-IV is pre-incubated with various concentrations of the test compound in a buffer (e.g., Tris-HCl, pH 7.4) for 15 minutes at room temperature.
-
The reaction is initiated by adding the substrate Gly-Pro-AMC.
-
The fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured over time using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
11β-HSD1 Inhibition Assay
Principle: The assay measures the conversion of cortisone to cortisol by 11β-HSD1, often using a scintillation proximity assay (SPA).
Procedure:
-
Human or mouse liver microsomes containing 11β-HSD1 are incubated with the test compound.
-
[3H]-cortisone and a cofactor (e.g., NADPH) are added to initiate the enzymatic reaction.
-
The reaction is stopped, and the product, [3H]-cortisol, is captured by an antibody-coated SPA bead.
-
The proximity of the radiolabeled cortisol to the scintillant-containing bead results in a light signal that is measured by a microplate scintillation counter.
-
IC50 values are determined from the concentration-response curves.
NAAA Inhibition Assay
Principle: The activity of NAAA is assessed by measuring the hydrolysis of a fluorescently labeled substrate.
Procedure:
-
Recombinant human NAAA is incubated with the test compounds in an assay buffer.
-
The fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide, is added to start the reaction.
-
The increase in fluorescence due to the release of 7-amino-4-methylcoumarin is monitored over time.
-
IC50 values are calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
DPP-IV Inhibition Signaling Pathway
Caption: DPP-IV Inhibition Pathway for Glucose Control.
General Enzyme Inhibition Assay Workflow
Caption: General Workflow for In Vitro Enzyme Inhibition Assays.
Conclusion
The (S)-pyrrolidine-2-carboxamide scaffold remains a highly versatile and fruitful starting point for the design of potent and selective enzyme inhibitors. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the core structure and its substituents can lead to significant changes in biological activity and selectivity. The provided data and protocols offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this important chemical scaffold. Further exploration of this scaffold is likely to yield new drug candidates for a variety of diseases.
References
- 1. CoMFA and CoMSIA of diverse pyrrolidine analogues as dipeptidyl peptidase IV inhibitors: active site requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Selection of Proline Building Blocks: A Cost-Effectiveness Guide for Large-Scale Synthesis
An in-depth analysis of (S)-Pyrrolidine-2-carboxamide hydrochloride versus common alternatives for industrial applications.
In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of large-scale production. Proline and its derivatives are indispensable chiral building blocks for a multitude of active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-effectiveness comparison of this compound against its common alternatives—namely L-proline, N-Boc-L-proline, and N-Cbz-L-proline—for large-scale synthetic applications.
Executive Summary
The selection of the optimal proline-based starting material is a multifaceted decision that extends beyond the initial purchase price. It involves a careful consideration of the number of synthetic steps, reagent costs, reaction yields, cycle times, and waste disposal. While N-protected prolines like Boc-L-proline and Cbz-L-proline offer streamlined integration into certain synthetic routes, they come at a higher upfront cost. Direct utilization of L-proline is the most economical in terms of raw material cost but necessitates additional in-house steps for activation or protection. This compound presents a middle ground, offering a pre-activated form of proline that can be advantageous in specific amide bond forming reactions. This guide will demonstrate that for many applications, a strategy involving the in-house amidation of L-proline offers the most cost-effective solution at scale, despite the initial process development investment.
Comparative Analysis of Starting Materials
The cost-effectiveness of each proline derivative is evaluated based on a combination of typical market pricing for laboratory quantities (as a proxy for relative cost), and the synthetic steps required to reach a common intermediate, L-prolinamide.
| Starting Material | Relative Price (per mole) | Key Advantages | Key Disadvantages |
| L-Proline | 1x (Base) | Lowest initial cost, readily available. | Requires activation/protection, potentially longer synthetic route. |
| (S)-Pyrrolidine-2-carboxamide HCl | ~10-15x | Pre-activated amide, can shorten synthesis. | Higher initial cost, may not be suitable for all coupling reactions. |
| N-Boc-L-proline | ~20-25x | Widely used in solid-phase peptide synthesis (SPPS), mild deprotection. | High cost, requires deprotection step. |
| N-Cbz-L-proline | ~15-20x | Robust protecting group, suitable for solution-phase synthesis. | Requires harsher deprotection (hydrogenolysis), higher cost than L-proline. |
Note: Relative price is an estimation based on publicly available data for laboratory-grade chemicals and does not reflect bulk industrial pricing, which can vary significantly based on volume and supplier negotiations.
Synthetic Pathways to L-Prolinamide: A Comparative Workflow
The following diagram illustrates the synthetic pathways to L-prolinamide starting from L-proline, a protected L-proline (represented by N-P-L-proline), and the direct use of this compound.
Experimental Protocols for Key Transformations
Protocol 1: Large-Scale Synthesis of L-Prolinamide from L-Proline
This protocol outlines a cost-effective, biocatalytic approach to L-prolinamide, minimizing the use of expensive coupling reagents and hazardous solvents.[1]
-
Reaction Setup: A stirred-tank reactor is charged with 2-methyl-2-butanol (tert-amyl alcohol) and L-proline (1.0 equivalent).
-
Biocatalyst Addition: Immobilized Candida antarctica lipase B (CALB) is added to the suspension.
-
Ammonia Addition: Gaseous ammonia is bubbled through the reaction mixture at a controlled rate, maintaining a constant pressure.
-
Reaction Conditions: The reaction is heated to 60-70°C and stirred vigorously to ensure good mixing.
-
Reaction Monitoring: The reaction progress is monitored by HPLC for the consumption of L-proline and the formation of L-prolinamide.
-
Work-up: Upon completion, the immobilized enzyme is recovered by filtration for reuse. The solvent is removed under reduced pressure. The crude L-prolinamide is then purified by crystallization.
Protocol 2: Deprotection of N-Boc-L-prolinamide
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group, a common step when using N-Boc-L-proline as a starting material.
-
Reaction Setup: A glass-lined reactor is charged with N-Boc-L-prolinamide (1.0 equivalent) and a suitable solvent such as dichloromethane or ethyl acetate.
-
Acid Addition: Anhydrous hydrochloric acid (HCl) in a solvent (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) is added dropwise to the stirred solution at 0-5°C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours.
-
Reaction Monitoring: The deprotection is monitored by TLC or LC-MS.
-
Work-up: The solvent and excess acid are removed under reduced pressure. The resulting hydrochloride salt can be isolated by trituration with a non-polar solvent like diethyl ether and filtration.
Cost-Effectiveness Modeling: A Hypothetical Case Study
To illustrate the economic trade-offs, we present a simplified cost model for the synthesis of 100 kg of a target API, where L-prolinamide is a key intermediate. The model considers raw material costs (based on relative pricing), estimated processing costs (energy, labor), and waste disposal.
| Cost Component | Route 1: From L-Proline | Route 2: From N-Boc-L-proline | Route 3: From Amide HCl |
| Raw Materials | |||
| Proline Derivative Cost | Low | Very High | High |
| Reagents & Solvents | Medium | Low | Low |
| Processing | |||
| Number of Steps | 2 (Activation, Coupling) | 2 (Coupling, Deprotection) | 1 (Coupling) |
| Cycle Time | Longer | Shorter | Shortest |
| Waste | |||
| Waste Stream Complexity | Medium (Coupling agent byproducts) | High (Deprotection byproducts) | Low |
| Estimated Total Cost | Most Favorable | Least Favorable | Moderate |
This model is illustrative. Actual costs will vary based on specific reaction conditions, yields, and scale.
The following workflow visualizes the decision-making process for selecting the most cost-effective proline starting material.
Conclusion and Recommendations
For large-scale, cost-driven manufacturing, the direct use of L-proline followed by an efficient amidation step, such as the biocatalytic route described, presents the most economically sound strategy. While the initial investment in process development may be higher, the long-term savings on raw material costs are substantial.
This compound and N-protected prolines have their place in process development, rapid synthesis of early-stage clinical candidates, and in situations where the synthetic route is constrained. However, for commercial-scale production, the economic imperative to minimize raw material costs makes a strong case for starting further upstream with L-proline.
Researchers and process chemists are encouraged to perform a thorough techno-economic analysis early in the development process to identify the most cost-effective synthetic route for their specific target molecule. This analysis should not only consider the price of starting materials but also the total cost of ownership, including processing, and waste management costs.
References
Comparative Guide to the Validation of Analytical Methods for (S)-Pyrrolidine-2-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the validation of (S)-Pyrrolidine-2-carboxamide hydrochloride, a key chiral intermediate in pharmaceutical synthesis. The following sections detail experimental protocols and present supporting data to aid in the selection and implementation of a suitable analytical method for quality control and regulatory purposes. The methodologies and data presented are representative examples based on established principles of analytical chemistry for chiral compounds.
Comparison of Analytical Techniques
The selection of an analytical technique for the enantiomeric purity and assay of this compound is critical for ensuring product quality. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for chiral separations.[1][2][3][4][5] Alternative methods such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer different advantages in terms of speed and environmental impact.[2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. Chiral Stationary Phases (CSPs) are commonly used for enantiomeric separation.[2][5] | Separation using a supercritical fluid (typically CO2) as the mobile phase. Offers faster analysis and lower organic solvent consumption compared to HPLC. | Separation based on the differential migration of ions in an electric field. High separation efficiency and low sample volume requirements.[4] |
| Typical Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H) | Similar to HPLC, often polysaccharide-based CSPs. | Fused silica capillary, sometimes with chiral selectors in the buffer. |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine | Supercritical CO2/Methanol/Amine modifier | Buffer solution with a chiral selector (e.g., cyclodextrin). |
| Resolution (Rs) | Typically > 2.0 for enantiomers. | Generally higher or comparable to HPLC, often with sharper peaks. | Can achieve very high resolution. |
| Analysis Time | 10 - 30 minutes. | 2 - 10 minutes. | 15 - 45 minutes. |
| Advantages | Robust, widely available, well-established, versatile. | Fast, reduced organic solvent usage, lower cost of solvent disposal. | High efficiency, minimal sample and reagent consumption, green analytical technique.[4] |
| Disadvantages | Higher consumption of organic solvents. | Higher initial instrument cost. | Can be less robust for certain matrices, lower loading capacity. |
Detailed Experimental Protocols for HPLC Method Validation
The following protocols are for the validation of a hypothetical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[6][7]
2.1. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane: Isopropanol: Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Solution Concentration: 100 µg/mL of this compound in mobile phase.
-
Sample Solution Concentration: 100 µg/mL of this compound in mobile phase.
2.2. Validation Parameters
The validation of an analytical method is a documented process that confirms the procedure is suitable for its intended purpose.[8] Key parameters for validation include specificity, accuracy, precision, linearity, range, and robustness.[6][7][9][10]
2.2.1. Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Protocol:
-
Prepare a solution of the placebo (all formulation components except the active pharmaceutical ingredient).
-
Prepare a solution of this compound standard.
-
Prepare a spiked sample solution containing this compound and potential impurities.
-
Inject each solution into the HPLC system.
-
Assess the chromatograms for any interference at the retention time of this compound. The peak for the analyte should be pure and free from co-eluting peaks.
-
2.2.2. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
2.2.3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare placebo solutions spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations in total (three concentrations, three replicates each).
-
Analyze the samples and calculate the percentage recovery for each level.
-
2.2.4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six separate sample solutions of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and %RSD.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both days to assess the intermediate precision.
-
-
2.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Protocol (based on the standard deviation of the response and the slope):
-
Determine the slope (S) of the calibration curve from the linearity study.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
2.2.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic phase).
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, resolution).
-
Data Presentation
The following tables summarize hypothetical data from the validation of the HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 251000 |
| 75 | 376500 |
| 100 | 502000 |
| 125 | 627500 |
| 150 | 753000 |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 5015 |
| Y-intercept | 500 |
Table 2: Accuracy Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean, n=3) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.7 | 99.8% |
Table 3: Precision Data
| Parameter | %RSD (n=6) |
| Repeatability (Intra-day) | 0.8% |
| Intermediate Precision (Inter-day) | 1.2% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Table 5: Robustness Data
| Parameter Varied | Change | Retention Time (min) | Peak Area | Resolution (Rs) |
| Nominal | - | 12.5 | 502000 | 2.8 |
| Flow Rate | +0.1 mL/min | 11.4 | 498000 | 2.7 |
| -0.1 mL/min | 13.9 | 505000 | 2.9 | |
| Temperature | +2 °C | 12.2 | 501000 | 2.8 |
| -2 °C | 12.8 | 503000 | 2.8 | |
| Mobile Phase | +2% Isopropanol | 11.9 | 500000 | 2.7 |
| -2% Isopropanol | 13.1 | 504000 | 2.9 |
Visualizations
Experimental Workflow for HPLC Method Validation
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. youtube.com [youtube.com]
- 9. wjarr.com [wjarr.com]
- 10. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Synthetic Routes of Pyrrolidine-Containing Drugs
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. This guide provides a comparative analysis of synthetic strategies for three prominent drugs containing this motif: the erectile dysfunction treatment Avanafil , the anti-migraine agent Eletriptan , and the antihistamine Clemastine . The comparison focuses on reaction yields, stereoselectivity, and overall efficiency, supported by detailed experimental protocols and workflow visualizations to aid researchers in drug development and process optimization.
Avanafil: A Convergent Approach to a PDE5 Inhibitor
Avanafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Its synthesis is a prime example of a convergent approach, where key fragments are prepared separately and then coupled. The most common route involves the initial formation of a substituted pyrimidine core, followed by the introduction of the chiral pyrrolidine moiety.
Comparative Analysis of Avanafil Synthesis
| Step | Route 1: Nucleophilic Substitution and Amidation | Yield (%) |
| 1 | Nucleophilic substitution of 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine with 3-chloro-4-methoxybenzylamine | High |
| 2 | Oxidation of the methylthio group to a methylsulfonyl group | Good |
| 3 | Nucleophilic substitution with (S)-prolinol | Good |
| 4 | Ester hydrolysis | High |
| 5 | Amide coupling with 2-(aminomethyl)pyrimidine | Good |
| Overall | Favorable |
Table 1: Summary of a common synthetic route to Avanafil. Specific yields for each step can vary based on reaction scale and conditions but are generally reported as high.
Synthetic Pathway for Avanafil
Experimental Protocol: Key Step in Avanafil Synthesis (Amide Coupling)
The final amide bond formation is a critical step in the synthesis of Avanafil.
Materials:
-
(S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
-
2-(Aminomethyl)pyrimidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
To a solution of the carboxylic acid intermediate in DMF, add EDC and HOBt at room temperature.
-
Stir the mixture for 30 minutes.
-
Add 2-(aminomethyl)pyrimidine and triethylamine to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Avanafil.
Eletriptan: Stereoselective Synthesis of a Triptan
Eletriptan is a second-generation triptan used for the treatment of migraines. The synthesis of the active (R)-enantiomer requires a stereocontrolled approach. A widely used method starts from 5-bromoindole and introduces the chiral pyrrolidine moiety, followed by a palladium-catalyzed Heck coupling to build the side chain. An alternative strategy involves a Fischer indole synthesis.
Comparative Analysis of Eletriptan Synthetic Routes
| Feature | Route 1: Heck Coupling | Route 2: Fischer Indole Synthesis |
| Starting Materials | 5-Bromoindole, (R)-proline derivative | Phenylhydrazine derivative, chiral pyrrolidinyl ketone |
| Key Reaction | Palladium-catalyzed Heck coupling | Fischer indole synthesis |
| Stereocontrol | High (from chiral pool) | Dependent on chiral ketone synthesis |
| Overall Yield | Generally good | Can be variable |
| Enantiomeric Excess | >99% | ~94% |
Table 2: Comparison of two synthetic strategies for Eletriptan.
Synthetic Pathway for Eletriptan (Heck Coupling Route)
Experimental Protocol: Heck Coupling for Eletriptan Synthesis
Materials:
-
(R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole
-
Phenyl vinyl sulfone
-
Palladium(II) acetate
-
Tri(o-tolyl)phosphine
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the bromoindole derivative, phenyl vinyl sulfone, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen) and stir until the reaction is complete (monitored by TLC or HPLC).
-
Cool the mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.[1]
Clemastine: Asymmetric Synthesis of an Antihistamine
Clemastine is a first-generation antihistamine with anticholinergic properties. The therapeutic agent is the (R,R)-enantiomer. A common asymmetric synthesis involves the coupling of a chiral tertiary alcohol with a chiral 2-(2-chloroethyl)-1-methylpyrrolidine. An alternative approach utilizes ring-closing metathesis to construct the pyrrolidine ring.
Comparative Analysis of Clemastine Synthetic Routes
| Feature | Route 1: Chiral Coupling | Route 2: Ring-Closing Metathesis (RCM) |
| Key Strategy | Coupling of two chiral fragments | Construction of the pyrrolidine ring via RCM |
| Stereocontrol | High (from chiral starting materials) | High (from chiral precursor) |
| Reagents | Grignard reagents, chiral auxiliaries | Grubbs' catalyst |
| Overall Yield | Moderate | Good |
| Enantiomeric Purity | High | High |
Table 3: Comparison of asymmetric syntheses of Clemastine.
Synthetic Pathway for Clemastine (Chiral Coupling Route)
Experimental Protocol: Ring-Closing Metathesis for a Clemastine Precursor
This protocol outlines the synthesis of a key pyrrolidine intermediate for Clemastine using Ring-Closing Metathesis (RCM).
Materials:
-
N-allyl-N-(pent-4-en-1-yl)acetamide
-
Grubbs' catalyst (e.g., first or second generation)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the diene substrate in dry, degassed DCM under an inert atmosphere.
-
Add the Grubbs' catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a phosphine scavenger or by bubbling air through the solution.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired pyrroline derivative, which can then be reduced to the corresponding pyrrolidine.
Conclusion
The synthetic routes to these pyrrolidine-containing drugs highlight a range of modern organic chemistry strategies. The choice of a particular route in a research or industrial setting depends on factors such as the availability and cost of starting materials, the desired stereochemical purity, and the scalability of the reactions. The convergent synthesis of Avanafil, the stereocontrolled Heck coupling for Eletriptan, and the asymmetric coupling or RCM approach for Clemastine demonstrate the versatility of synthetic methodologies in accessing complex and valuable pharmaceutical agents. The detailed protocols and comparative data presented in this guide are intended to provide a valuable resource for chemists in the field of drug discovery and development.
References
(S)-Pyrrolidine-2-carboxamide Derivatives: A Comparative Guide to Novel Anticancer Agents in Patent Literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel (S)-Pyrrolidine-2-carboxamide hydrochloride derivatives disclosed in recent patent literature, with a focus on their emerging potential as anticancer agents. We will delve into their structural novelty, comparative efficacy based on published experimental data, and the key signaling pathways they target.
Introduction to (S)-Pyrrolidine-2-carboxamide Derivatives
The (S)-Pyrrolidine-2-carboxamide scaffold is a versatile building block in medicinal chemistry, featured in a range of therapeutics. Recent patent and scientific literature highlight its growing importance in oncology, with derivatives being developed as potent and selective inhibitors of key cancer-related targets. This guide focuses on two promising classes of these derivatives: dual Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) inhibitors, and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
Comparative Analysis of Anticancer (S)-Pyrrolidine-2-carboxamide Derivatives
The novelty of these derivatives lies in the specific substitutions on the pyrrolidine ring and the carboxamide nitrogen, which drive their target specificity and potency. Below is a summary of quantitative data from a recent study on dual EGFR/CDK2 inhibitors.[1][2]
| Compound ID | Target(s) | Mean IC50 (µM, Antiproliferative) | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference Compound (IC50) |
| 7e | EGFR/CDK2 | Not specified | 95 | 22 | Erlotinib (80 nM), Dinaciclib (20 nM) |
| 7g | EGFR/CDK2 | 0.90 | 87 | 15 | Erlotinib (80 nM), Dinaciclib (20 nM) |
| 7k | EGFR/CDK2 | Not specified | 102 | 28 | Erlotinib (80 nM), Dinaciclib (20 nM) |
| 7n | EGFR/CDK2 | Not specified | 98 | 25 | Erlotinib (80 nM), Dinaciclib (20 nM) |
| 7o | EGFR/CDK2 | Not specified | 107 | 31 | Erlotinib (80 nM), Dinaciclib (20 nM) |
| Doxorubicin | Topo II | 1.10 | - | - | - |
Data extracted from "New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors".[1][2]
Patented Derivatives and their Mechanisms of Action
Dual EGFR/CDK2 Inhibitors
A novel series of (S)-Pyrrolidine-2-carboxamide derivatives has been developed as dual inhibitors of EGFR and CDK2.[1][2] Dysregulation of the EGFR signaling pathway and the cell cycle, controlled by CDKs, are hallmarks of many cancers. The dual inhibition strategy aims to overcome resistance mechanisms associated with single-target therapies. The most potent compound identified in the series, 7g , exhibited a mean antiproliferative IC50 of 0.90 µM, which is more potent than the standard chemotherapeutic agent, doxorubicin (IC50 = 1.10 µM).[1][2] Furthermore, compound 7g showed strong inhibition of both EGFR (IC50 = 87 nM) and CDK2 (IC50 = 15 nM), comparable to the reference inhibitors erlotinib and dinaciclib, respectively.[1][2]
IDO1 Inhibitors
Several patents describe pyrrolidine derivatives as inhibitors of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[3][4][5][6][7] IDO1 is overexpressed in many tumors and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites. IDO1 inhibitors aim to reverse this effect and enhance anti-tumor immunity. Patents such as WO2015173764A1 disclose pyrrolidine-2,5-dione derivatives for the treatment of cancer.[3][4][6] While these patents provide broad structural claims, specific quantitative data for direct comparison is often limited within the patent documents themselves.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the antiproliferative effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8][9][10]
-
Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8] The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Kinase Inhibition Assays (EGFR and CDK2)
These assays determine the direct inhibitory effect of the compounds on the target kinases.
-
Assay Setup: The kinase, a fluorescently labeled peptide substrate, and the test compound are mixed in a 384-well plate.[11]
-
Reaction Initiation: The reaction is initiated by the addition of ATP.[11][12]
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: A stop solution containing EDTA is added to terminate the reaction. The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence.[13][14]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
In Vitro IDO1 Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of IDO1.
-
Enzyme and Compound Incubation: Recombinant human IDO1 enzyme is pre-incubated with the test compound in an assay buffer.
-
Reaction Initiation: The reaction is initiated by adding L-tryptophan. The reaction mixture typically contains cofactors such as ascorbic acid and methylene blue.[15][16]
-
Incubation: The reaction is carried out at 37°C for a defined period.[16]
-
Detection of Kynurenine: The reaction is stopped, and the amount of N-formylkynurenine produced is measured, often after conversion to kynurenine. Detection can be performed by measuring absorbance or fluorescence.[17][18]
-
Data Analysis: IC50 values are determined by plotting the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration.
Conclusion
The (S)-Pyrrolidine-2-carboxamide scaffold continues to be a fruitful starting point for the development of novel anticancer agents. The recent emergence of dual EGFR/CDK2 inhibitors with potent antiproliferative activity highlights a promising strategy for overcoming drug resistance. Similarly, the development of IDO1 inhibitors based on this scaffold presents an opportunity to modulate the tumor microenvironment and enhance anti-tumor immunity. Further preclinical and clinical evaluation of these novel derivatives is warranted to fully assess their therapeutic potential. This guide provides a snapshot of the current patent landscape and the available preclinical data to aid researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google Patents [patents.google.com]
- 4. Pyrrolidine-2, 5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Eureka | Patsnap [eureka.patsnap.com]
- 5. US9603836B2 - Pyrrolidine-2, 5-dione derivatives, pharmaceutical compositions and methods for use as IDO1 inhibitors - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. US10945994B2 - Combinations comprising a pyrrolidine-2,5-dione IDO1 inhibitor and an anti-body - Google Patents [patents.google.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of (S)-Pyrrolidine-2-carboxamide hydrochloride: A Comprehensive Guide
For Immediate Reference: Treat (S)-Pyrrolidine-2-carboxamide hydrochloride as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. All disposal procedures must comply with local, state, and federal regulations. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.
Hazard Assessment and Safety Precautions
This compound is classified as a hazardous substance. Based on available Safety Data Sheets (SDS), the primary hazards are:
-
Harmful if swallowed or inhaled.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. |
Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is crucial for its safe disposal.
| Property | Value |
| Molecular Formula | C₅H₁₁ClN₂O |
| Molecular Weight | 150.61 g/mol |
| Appearance | Off-white to beige solid powder |
| Solubility | Soluble in water |
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Due to its irritant and harmful properties, this compound must be disposed of as hazardous chemical waste.
-
Segregate Solid Waste: Keep this compound in its solid form. Do not mix it with liquid waste streams.
-
Avoid Incompatibilities: While specific reactivity data is limited, as a general good laboratory practice, avoid mixing it with strong oxidizing agents, strong acids, or strong bases in the same waste container.
Step 2: Waste Collection and Container Management
-
Use a Designated Container: Place the waste in a clearly labeled, dedicated hazardous waste container. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure lid).
-
Proper Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date when the first waste was added to the container.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Keep Container Closed: The container must be securely closed at all times, except when adding waste.
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a spill.
-
Ventilation: Store in a well-ventilated area.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's procedures for hazardous waste pickup. Contact your EHS or equivalent department to schedule a collection. Do not attempt to transport the waste off-site yourself.
-
Provide Documentation: Be prepared to provide any necessary documentation, such as a chemical waste manifest, as required by your institution and local regulations.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning up, ensure you are wearing the required PPE.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials (e.g., absorbent pads, contaminated gloves) and place them in the hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling (S)-Pyrrolidine-2-carboxamide hydrochloride
Essential Safety and Handling Guide for (S)-Pyrrolidine-2-carboxamide hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for this compound, including detailed operational and disposal plans to foster a secure research environment.
Chemical Identifier:
| Name | This compound |
| Synonyms | (S)-pyrrolidine-2-carboxamide monohydrochloride |
| CAS Number | 42429-27-6 |
| Molecular Formula | C5H11ClN2O |
| Molecular Weight | 150.61 g/mol |
Hazard Identification and Precautionary Measures
This compound is classified as a hazardous substance. It is crucial to understand its potential risks and take appropriate precautions.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
| Pictogram |
|
|
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical resistant gloves | Wear chemical protective gloves (e.g., PVC).[2] Double gloving is recommended, especially when compounding.[3][4] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[3] |
| Eyes/Face | Safety goggles with side-shields or face shield | Safety goggles provide eye protection, but a face shield offers more comprehensive protection against splashes.[3] |
| Skin/Body | Protective clothing | Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] Ensure no skin on the arm or wrist is exposed.[4] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts/aerosols are generated.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
-
Before handling, inspect all PPE for integrity. Do not use damaged gloves or other protective gear.[3]
-
Keep the container tightly closed when not in use.[6]
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust or aerosols.[2]
-
Use non-sparking tools and take measures to prevent static discharge.[6]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.[2]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Do not let the product enter drains.[6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container.[6]
-
Container Disposal: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[6]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[6]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 42429-27-6 Name: (S)-pyrrolidine-2-carboxamide monohydrochloride [xixisys.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pppmag.com [pppmag.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
